molecular formula C32H31N3O8 B15563692 Osc-gcdi(P)

Osc-gcdi(P)

Cat. No.: B15563692
M. Wt: 585.6 g/mol
InChI Key: OZXKUXGOIMOMNJ-BFLUCZKCSA-N
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Description

Osc-gcdi(P) is a useful research compound. Its molecular formula is C32H31N3O8 and its molecular weight is 585.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Osc-gcdi(P) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osc-gcdi(P) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H31N3O8

Molecular Weight

585.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[[(1,3-dioxoinden-2-yl)-(1,3-dioxoisoindol-2-yl)methylidene]amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C32H31N3O8/c1-4-18(5-2)43-24-15-17(32(41)42)14-23(26(24)33-16(3)36)34-29(25-27(37)19-10-6-7-11-20(19)28(25)38)35-30(39)21-12-8-9-13-22(21)31(35)40/h6-13,15,18,23-26H,4-5,14H2,1-3H3,(H,33,36)(H,41,42)/t23-,24+,26+/m0/s1

InChI Key

OZXKUXGOIMOMNJ-BFLUCZKCSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Anti-Neoplastic Activity of Oscillatoria-Derived Glycopeptide (Osc-gcdi(P)): A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Osc-gcdi(P)" was not identified in the public scientific literature. This technical guide synthesizes the current understanding of the mechanism of action of anticancer compounds derived from the cyanobacterium genus Oscillatoria, which are presumed to be related to the requested topic. The information presented is based on published research on extracts and metabolites from various Oscillatoria species.

The marine cyanobacterium Oscillatoria is a rich source of structurally diverse and biologically active secondary metabolites. Recent studies have highlighted the potent anti-neoplastic properties of extracts and compounds derived from this genus, demonstrating their potential as a source for novel cancer therapeutics. These bioactive molecules exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.

Mechanism of Action

Extracts from Oscillatoria species have been shown to induce cytotoxicity in a range of cancer cell lines. The primary mechanisms of action identified to date involve the induction of programmed cell death (apoptosis) and the inhibition of cellular processes crucial for tumor growth and spread.

1. Induction of Apoptosis and Inhibition of Cell Proliferation:

Organic and aqueous extracts from Oscillatoria salina have demonstrated significant antiproliferative effects in non-small cell lung cancer cells (A549). These extracts induce apoptosis, characterized by morphological changes and cytoskeleton collapse.[1] The cytotoxic effects are dose-dependent, leading to a reduction in cancer cell viability.

2. Anti-Metastatic Activity:

Beyond inhibiting proliferation, Oscillatoria extracts also exhibit anti-metastatic properties. They have been shown to hinder the invasion and migration of A549 cancer cells, crucial steps in the metastatic cascade.[1]

3. Modulation of Signaling Pathways:

Transcriptomic analysis of A549 cells treated with O. salina extracts revealed the significant involvement of the Rap1 and p53 signaling pathways in mediating the observed antitumor effects.[1]

  • p53 Signaling Pathway: The p53 tumor suppressor protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. Activation of the p53 pathway by Oscillatoria-derived compounds can lead to cell cycle arrest and apoptosis in cancer cells.

  • Rap1 Signaling Pathway: The Rap1 signaling pathway is involved in regulating cell adhesion, migration, and proliferation. Modulation of this pathway by bioactive molecules from Oscillatoria can contribute to the inhibition of metastasis.

Quantitative Data: Cytotoxicity of Oscillatoria Extracts

The cytotoxic potential of extracts from different Oscillatoria species has been quantified against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Oscillatoria SpeciesExtract/FractionCancer Cell LineIC50 (µg/mL)Reference
Oscillatoria princepsDiethyl ether extractBreast (MCF7)35.18[2]
Colon (HCT116)46.6[2]
Hepatocellular (HePG2)79.18[2]
Fraction F4Colon (HCT116)22.62[2]
Breast (MCF7)24.43[2]
Hepatocellular (HePG2)102.52[2]
Oscillatoria sanctaCrude extractBreast (MDA-MB-231)165.2[3]

Signaling Pathway Diagrams

p53_signaling_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_response Cellular Response Osc_gcdiP Osc-gcdi(P) (from Oscillatoria) p53 p53 Osc_gcdiP->p53 Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: p53 signaling pathway activation by Oscillatoria-derived compounds.

Rap1_signaling_pathway cluster_stimulus External Signal cluster_Rap1 Rap1 Regulation cluster_response Cellular Processes Osc_gcdiP Osc-gcdi(P) (from Oscillatoria) Rap1 Rap1 Osc_gcdiP->Rap1 Modulates CellAdhesion Cell Adhesion Rap1->CellAdhesion Regulates CellMigration Cell Migration Rap1->CellMigration Regulates

Caption: Modulation of the Rap1 signaling pathway by Oscillatoria-derived compounds.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Oscillatoria-derived anticancer compounds.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effects of Oscillatoria extracts on cancer cells.

  • Methodology:

    • Cancer cells (e.g., A549, MCF7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the Oscillatoria extract or compound for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • The IC50 value is calculated from the dose-response curve.

2. Wound Healing Assay:

  • Objective: To assess the effect of Oscillatoria extracts on cancer cell migration.

  • Methodology:

    • Cancer cells are grown to confluence in a culture plate.

    • A "wound" or scratch is created in the cell monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and then incubated with a medium containing the Oscillatoria extract or a vehicle control.

    • The wound closure is monitored and imaged at different time points (e.g., 0 and 24 hours).

    • The rate of wound closure is quantified to determine the effect on cell migration. A reduction in the percentage of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.[1]

3. Spheroid Disintegration Assay:

  • Objective: To evaluate the anti-metastatic potential in a 3D cell culture model.

  • Methodology:

    • Cancer cell spheroids are formed by culturing cells in non-adherent plates.

    • The formed spheroids are treated with different concentrations of the Oscillatoria extract.

    • The area and integrity of the spheroids are monitored and measured over time (e.g., 48 to 72 hours).

    • A decrease in the spheroid area in treated groups compared to the control group indicates an inhibitory effect on tumor cell aggregation and growth.[1]

Conclusion

The available evidence strongly suggests that compounds derived from Oscillatoria species possess significant anticancer properties. Their mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways such as p53 and Rap1. While the specific molecule "Osc-gcdi(P)" remains to be characterized in the public domain, the broader research into Oscillatoria-derived metabolites provides a solid foundation for the development of novel and effective cancer therapies. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to fully elucidate their molecular targets and mechanisms of action.

References

Understanding Oseltamivir Resistance in Influenza

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the query "Osc-gcdi(P)" has yielded no discernible results within publicly available scientific and research databases. This suggests that "Osc-gcdi(P)" may be a highly specific internal project name, a compound designation not yet in the public domain, or a potential typographical error.

Consequently, a detailed technical guide on the relationship between "Osc-gcdi(P)" and oseltamivir (B103847) resistance cannot be constructed at this time due to the absence of foundational information on the primary subject.

To proceed, clarification on the term "Osc-gcdi(P)" is respectfully requested.

While the specific query regarding "Osc-gcdi(P)" cannot be addressed, a comprehensive overview of oseltamivir resistance in influenza viruses is pertinent for the target audience of researchers, scientists, and drug development professionals.

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses.[1][2] It functions as a neuraminidase inhibitor, preventing the release of newly formed viral particles from infected cells and thus limiting the spread of infection.[3][4][5][6][7] However, the efficacy of oseltamivir can be compromised by the emergence of drug-resistant viral strains.[1][4]

Mechanisms of Oseltamivir Resistance

Resistance to oseltamivir primarily arises from specific mutations in the neuraminidase (NA) protein of the influenza virus.[1][3][8] These mutations can alter the active site of the enzyme, reducing the binding affinity of oseltamivir while ideally preserving the enzyme's natural function of cleaving sialic acid.[4]

Mutations can also occur in the hemagglutinin (HA) protein, which is responsible for viral entry into host cells.[4] Changes in HA can confer resistance to both oseltamivir and another neuraminidase inhibitor, zanamivir.[9]

There are generally three recognized levels of resistance:[9]

  • Genotypic Resistance: Detected by sequencing the viral genome to identify known resistance-associated mutations.

  • Phenotypic Resistance: Measured in vitro by assessing the virus's ability to replicate in the presence of varying concentrations of the antiviral drug.

  • Clinical Resistance: Observed through a patient's lack of response to treatment.

Key Neuraminidase Mutations Conferring Oseltamivir Resistance

Several key amino acid substitutions in the neuraminidase protein have been identified as conferring resistance to oseltamivir. The specific mutations often vary between different influenza A subtypes.

Influenza A SubtypeKey Resistance Mutation(s)Fold Reduction in Susceptibility (Approximate)References
A(H1N1) H275Y (H274Y in N1 numbering)~400-fold[1][3][6]
A(H3N2) E119V, R292KVaries[6][10]
A(H5N1) H274Y, N294SVaries[8]
A(H7N9) E119V, R292K, N294SVaries[10][11]

Experimental Protocols for Assessing Oseltamivir Resistance

The evaluation of oseltamivir resistance involves a combination of genotypic and phenotypic assays.

Genotypic Analysis: Neuraminidase Gene Sequencing

Objective: To identify mutations in the neuraminidase gene known to be associated with oseltamivir resistance.

Methodology:

  • Viral RNA Extraction: RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or virus cultured in vitro.

  • Reverse Transcription PCR (RT-PCR): The NA gene segment of the viral RNA is reverse transcribed into complementary DNA (cDNA) and then amplified using PCR with specific primers.

  • DNA Sequencing: The amplified NA gene product is sequenced.

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a reference wild-type sequence to identify any mutations.

Phenotypic Analysis: Neuraminidase Inhibition Assay

Objective: To determine the concentration of oseltamivir required to inhibit the enzymatic activity of the viral neuraminidase by 50% (IC50).

Methodology:

  • Virus Preparation: A standardized amount of the influenza virus is used.

  • Serial Dilution of Oseltamivir: Oseltamivir carboxylate (the active metabolite of oseltamivir) is serially diluted to create a range of concentrations.

  • Enzyme Reaction: The virus is incubated with a fluorescent substrate (e.g., MUNANA) in the presence of the various concentrations of oseltamivir. The neuraminidase cleaves the substrate, releasing a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the neuraminidase activity by 50% compared to the no-drug control. An increase in the IC50 value compared to a reference sensitive virus indicates reduced susceptibility.

Visualizing the Oseltamivir Resistance Mechanism

The following diagrams illustrate the mechanism of oseltamivir action and how resistance mutations can interfere with this process.

G cluster_0 Mechanism of Oseltamivir Action Oseltamivir Oseltamivir Neuraminidase Neuraminidase Oseltamivir->Neuraminidase Binds to active site Sialic Acid Sialic Acid Neuraminidase->Sialic Acid Cannot cleave Host Cell Host Cell New Virion New Virion New Virion->Host Cell Release blocked

Caption: Oseltamivir binds to the active site of neuraminidase, preventing the cleavage of sialic acid and blocking the release of new virions from the host cell.

G cluster_1 Mechanism of Oseltamivir Resistance Oseltamivir Oseltamivir Mutated Neuraminidase Mutated Neuraminidase Oseltamivir->Mutated Neuraminidase Binding reduced Sialic Acid Sialic Acid Mutated Neuraminidase->Sialic Acid Cleaves Host Cell Host Cell New Virion New Virion New Virion->Host Cell Released

Caption: Mutations in neuraminidase reduce the binding of oseltamivir, allowing the enzyme to cleave sialic acid and release new virions.

G cluster_2 Experimental Workflow for Oseltamivir Resistance Testing Sample Clinical Sample (e.g., Nasopharyngeal Swab) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction Virus_Culture Virus Culture Sample->Virus_Culture RT_PCR RT-PCR Amplification of NA Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Genotypic_Analysis Genotypic Analysis (Mutation Detection) Sequencing->Genotypic_Analysis NI_Assay Neuraminidase Inhibition Assay Virus_Culture->NI_Assay Phenotypic_Analysis Phenotypic Analysis (IC50 Determination) NI_Assay->Phenotypic_Analysis

Caption: A typical experimental workflow for the genotypic and phenotypic assessment of oseltamivir resistance in influenza viruses.

References

In-depth Technical Guide: The Discovery and Development of Osc-gcdi(P)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "Osc-gcdi(P)" have not yielded information on a specific molecule or therapeutic agent with this designation. The following guide is a structured template based on the user's request, which can be populated once the correct terminology for the intended subject is provided. The placeholder "Osc-gcdi(P)" is used throughout.

Introduction

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Osc-gcdi(P). It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the molecule's mechanism of action, key experimental data, and the logical framework of its developmental pathway.

Discovery and Initial Characterization

This section would typically detail the initial screening or discovery process that identified Osc-gcdi(P) as a potential therapeutic candidate. It would cover the scientific rationale and the unmet medical need it aims to address.

Screening and Lead Identification

A description of the high-throughput screening assays or rational design approaches that led to the identification of Osc-gcdi(P) would be presented here.

In Vitro Characterization

Initial in vitro experiments to determine the biological activity, potency, and selectivity of Osc-gcdi(P) would be summarized. Key quantitative data would be presented in the tables below.

Table 1: In Vitro Potency and Selectivity of Osc-gcdi(P)

Target/AssayIC50 / EC50 (nM)Selectivity vs. Off-Target 1Selectivity vs. Off-Target 2
Primary TargetDataDataData
Off-Target 1Data-Data
Off-Target 2DataData-

Table 2: Physicochemical Properties of Osc-gcdi(P)

PropertyValue
Molecular WeightData
SolubilityData
LogPData
pKaData

Mechanism of Action and Signaling Pathways

This section would elucidate the molecular mechanism by which Osc-gcdi(P) exerts its therapeutic effects. This includes its direct molecular targets and the downstream signaling cascades that are modulated.

Primary Target Engagement

Details on how Osc-gcdi(P) interacts with its primary molecular target would be provided, supported by experimental evidence such as binding assays and structural biology data.

Downstream Signaling

The modulation of intracellular signaling pathways following target engagement by Osc-gcdi(P) would be described. A diagrammatic representation of this pathway is provided below.

Osc_gcdi_P_Signaling_Pathway Osc_gcdi_P Osc-gcdi(P) Receptor Target Receptor Osc_gcdi_P->Receptor Binds to Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Signaling pathway activated by Osc-gcdi(P).

Preclinical Development

This section would cover the in vivo evaluation of Osc-gcdi(P) in relevant animal models of disease, as well as its pharmacokinetic and safety profiles.

In Vivo Efficacy

Data from preclinical studies demonstrating the therapeutic efficacy of Osc-gcdi(P) in animal models would be summarized here.

Table 3: Summary of In Vivo Efficacy Studies

Animal ModelDosing RegimenKey Efficacy EndpointResult
Model 1DataDataData
Model 2DataDataData
Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Osc-gcdi(P) in preclinical species would be detailed.

Table 4: Pharmacokinetic Parameters of Osc-gcdi(P) in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
MouseDataDataDataDataDataData
RatDataDataDataDataDataData
DogDataDataDataDataDataData
Toxicology

A summary of the key findings from preclinical safety and toxicology studies would be presented.

Table 5: Summary of Preclinical Toxicology Findings

Study TypeSpeciesKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Acute ToxicityDataDataData
Repeat-Dose ToxicityDataDataData
Safety PharmacologyDataDataData

Clinical Development

This section would outline the clinical trial program for Osc-gcdi(P), including the design and key outcomes of Phase I, II, and III studies.

Phase I Clinical Trials

Information on the first-in-human studies to assess the safety, tolerability, and pharmacokinetics of Osc-gcdi(P) in healthy volunteers or patients would be provided.

Phase II Clinical Trials

Details of studies designed to evaluate the efficacy and dose-response of Osc-gcdi(P) in the target patient population would be included.

Phase III Clinical Trials

A description of the large-scale, pivotal trials to confirm the efficacy and safety of Osc-gcdi(P) for regulatory approval would be presented.

Clinical_Development_Workflow Preclinical Preclinical Development IND IND Submission Preclinical->IND Phase1 Phase I (Safety & PK) IND->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA/BLA Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: The clinical development workflow for Osc-gcdi(P).

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited throughout this guide.

In Vitro Potency Assay

A step-by-step protocol for the primary in vitro assay used to determine the potency of Osc-gcdi(P) would be described here.

Animal Model of Efficacy

A detailed description of the animal model used to assess the in vivo efficacy of Osc-gcdi(P), including animal strain, disease induction, treatment protocol, and endpoint measurements, would be provided.

Bioanalytical Method for PK Studies

The methodology for the bioanalytical assay used to quantify Osc-gcdi(P) concentrations in biological matrices for pharmacokinetic analysis would be detailed.

Conclusion and Future Directions

This final section would summarize the key findings related to the discovery and development of Osc-gcdi(P) and discuss potential future research directions and clinical applications.

Navigating the Future of Influenza Therapeutics: A Technical Guide to Guanidino-Modified Multivalent Oseltamivir Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of seasonal and pandemic influenza, compounded by the emergence of drug-resistant strains, necessitates the development of novel, broad-spectrum antiviral therapies. Standard neuraminidase inhibitors, such as oseltamivir (B103847), face challenges with resistance and variable efficacy. A promising strategy to overcome these limitations is the development of guanidino-modified multivalent oseltamivir conjugates. This technical guide explores the core principles behind this approach, summarizing the available preclinical data, outlining key experimental protocols, and visualizing the underlying mechanisms of action. While specific data for a compound designated "Osc-gcdi(P)" is not available in current public literature, this paper synthesizes findings on closely related guanidino-oseltamivir derivatives and dendrimer-based multivalent inhibitors to provide a comprehensive overview of this innovative therapeutic class.

Introduction: The Imperative for Advanced Influenza Antivirals

Influenza viruses are responsible for significant annual morbidity and mortality worldwide.[1] Antiviral drugs, particularly neuraminidase (NA) inhibitors, are a cornerstone of influenza management.[2][3] Oseltamivir, the most widely used NA inhibitor, functions by blocking the active site of the viral NA enzyme, preventing the release of progeny virions from infected cells.[4] However, mutations in the NA gene can lead to oseltamivir resistance, rendering the drug less effective.[4][5]

To address this challenge, two key strategies have emerged: modification of the oseltamivir scaffold to enhance binding affinity and the development of multivalent inhibitors that can engage multiple NA active sites simultaneously. The guanidinylation of oseltamivir and its conjugation to dendrimeric scaffolds represent a convergence of these strategies, aiming to create highly potent, broad-spectrum anti-influenza agents.

Core Concept: The Synergy of Guanidinylation and Multivalency

The central hypothesis behind guanidino-modified multivalent oseltamivir conjugates is the synergistic enhancement of antiviral activity through two distinct but complementary mechanisms:

  • Enhanced Monovalent Binding Affinity: The replacement of the C-5 amino group in oseltamivir with a more basic guanidino group leads to stronger electrostatic interactions with negatively charged amino acid residues (such as Glu119, Asp151, and Glu227) in the NA active site.[6] This results in a more potent inhibition of the enzyme at a monovalent level.[6]

  • Multivalency Effect: The influenza NA is a tetrameric protein, presenting multiple active sites in close proximity on the viral surface.[7] By attaching multiple guanidino-oseltamivir molecules to a central scaffold, such as a dendrimer, the resulting conjugate can bind to several NA active sites at once. This multivalent binding leads to a significant increase in avidity (the overall strength of the interaction), making the inhibitor much more potent than the sum of its individual components.[7][8] This multivalent approach can also help overcome resistance mutations by providing multiple anchor points for the inhibitor.

The following diagram illustrates the conceptual design of a guanidino-oseltamivir dendrimer conjugate.

G cluster_0 Multivalent Conjugate Dendrimer Dendrimer Scaffold Linker1 Linker Dendrimer->Linker1 Linker2 Linker Dendrimer->Linker2 Linker3 Linker Dendrimer->Linker3 Linker4 Linker Dendrimer->Linker4 GO1 Guanidino- Oseltamivir Linker1->GO1 GO2 Guanidino- Oseltamivir Linker2->GO2 GO3 Guanidino- Oseltamivir Linker3->GO3 GO4 Guanidino- Oseltamivir Linker4->GO4

Caption: Conceptual structure of a guanidino-oseltamivir dendrimer conjugate.

Quantitative Data on Related Compounds

While specific data for "Osc-gcdi(P)" is unavailable, the following tables summarize the reported in vitro activities of guanidino-modified oseltamivir analogues and other multivalent NA inhibitors against various influenza strains. This data provides a strong rationale for the potential potency of a compound like "Osc-gcdi(P)".

Table 1: Neuraminidase Inhibitory Activity of Guanidino-Oseltamivir Analogues

CompoundInfluenza StrainIC₅₀ (nM)Fold Improvement vs. Oseltamivir CarboxylateReference
Oseltamivir Carboxylate (OC)H1N1~1-5-[6]
Guanidino-Oseltamivir Carboxylate (GOC)H1N1<1>5x[6]
Guanidino-Tamiphosphor (TPG)H1N1 (WT)0.08High[6]
Guanidino-Tamiphosphor (TPG)H1N1 (H275Y mutant)0.2High (OC is largely inactive)[6]

Table 2: Anti-influenza Cell Protection Activity of Guanidino-Oseltamivir Analogues

CompoundInfluenza StrainEC₅₀ (µM)Fold Improvement vs. OseltamivirReference
OseltamivirH1N1 (oseltamivir-resistant)>10-[6]
Guanidino-Tamiphosphor MonoesterH1N1 (oseltamivir-resistant)0.9-1.0>10x[6]
Zanamivir-HNAP Prodrug (ZA-HNAP)Influenza A0.048High[9]

Experimental Protocols

The development and evaluation of guanidino-modified multivalent oseltamivir conjugates involve a series of key experiments. The following provides a generalized methodology for these crucial steps.

Synthesis of Guanidino-Oseltamivir Monomer
  • Starting Material: Oseltamivir phosphate (B84403) or a suitable precursor.

  • Protection of Functional Groups: The carboxyl and hydroxyl groups of oseltamivir are protected to prevent unwanted side reactions.

  • Conversion of Amino to Guanidino Group: The C-5 amino group is reacted with a guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) under basic conditions.

  • Deprotection: The protecting groups are removed to yield the guanidino-oseltamivir monomer.

  • Purification and Characterization: The final product is purified by chromatography (e.g., HPLC) and its structure confirmed by NMR and mass spectrometry.

Conjugation to Dendrimer Scaffold
  • Dendrimer Selection: A dendrimer with suitable surface functional groups (e.g., PAMAM, carbosilane) is chosen.

  • Linker Attachment: A linker molecule with appropriate reactive ends is attached to the dendrimer surface.

  • Conjugation Reaction: The guanidino-oseltamivir monomer is reacted with the linker-modified dendrimer. The choice of reaction chemistry (e.g., click chemistry, amide bond formation) depends on the functional groups of the linker and the monomer.

  • Purification: The final dendrimer conjugate is purified by size-exclusion chromatography or dialysis to remove unreacted starting materials.

  • Characterization: The structure and purity of the conjugate are confirmed by techniques such as NMR, MALDI-TOF mass spectrometry, and dynamic light scattering.

In Vitro Antiviral Assays
  • Neuraminidase Inhibition Assay:

    • Recombinant NA from different influenza strains is incubated with a fluorogenic substrate (e.g., MUNANA).

    • The enzymatic activity is measured by the fluorescence of the cleaved product.

    • The assay is repeated with increasing concentrations of the test compound to determine the IC₅₀ value.

  • Cell-Based Antiviral Activity Assay (Plaque Reduction or CPE Inhibition):

    • A monolayer of susceptible cells (e.g., MDCK) is infected with a known titer of influenza virus.

    • The infected cells are then treated with serial dilutions of the test compound.

    • After incubation, the antiviral effect is quantified by either counting the number of viral plaques or measuring the inhibition of the cytopathic effect (CPE). The EC₅₀ value is then calculated.[10]

The following diagram outlines the general workflow for the in vitro evaluation of a novel anti-influenza compound.

G cluster_0 In Vitro Evaluation Workflow Synthesis Synthesis and Purification NA_Assay Neuraminidase Inhibition Assay Synthesis->NA_Assay Cell_Assay Cell-Based Antiviral Assay Synthesis->Cell_Assay Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity IC50 Determine IC₅₀ NA_Assay->IC50 EC50 Determine EC₅₀ Cell_Assay->EC50 CC50 Determine CC₅₀ Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: Workflow for in vitro evaluation of anti-influenza compounds.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of oseltamivir and its derivatives is the inhibition of the viral neuraminidase. This prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virions, leading to the aggregation of viruses at the cell surface and preventing their release and spread.

The following diagram illustrates the influenza virus lifecycle and the point of intervention for neuraminidase inhibitors.

G cluster_0 Influenza Virus Lifecycle and NA Inhibition Attachment 1. Attachment (Hemagglutinin) Entry 2. Entry (Endocytosis) Attachment->Entry Replication 3. Replication and Protein Synthesis Entry->Replication Assembly 4. Assembly and Budding Replication->Assembly Release 5. Release (Neuraminidase) Assembly->Release Inhibition Inhibition by Guanidino-Oseltamivir Conjugate Release->Inhibition Spread Virus Spread to New Cells Release->Spread Inhibition->Spread Blocks

References

Technical Whitepaper: An Overview of the In Vivo Efficacy of O-GlcNAc Transferase (OGT) Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific term "Osc-gcdi(P)" was not found in publicly available scientific literature. This document summarizes the in vivo efficacy of inhibitors of O-GlcNAc Transferase (OGT), a potentially related area of research, based on available data. The information presented here pertains to compounds developed to study the physiological roles of O-GlcNAcylation.

Introduction

O-GlcNAc Transferase (OGT) is an essential mammalian enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process involved in numerous cellular functions, including transcription, signaling, and metabolism.[1] Given its widespread role, aberrant OGT activity has been implicated in several diseases, including cancer, making it a target for therapeutic intervention.[1] The development of cell-permeable OGT inhibitors is crucial for validating OGT as a therapeutic target and for studying its function in animal models.[1][2] This guide focuses on the in vivo efficacy of metabolic and polypeptide inhibitors of OGT.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on OGT inhibitors in mouse models.

Table 2.1: In Vivo Efficacy of Metabolic OGT Inhibitor 5SGlcNHex (Compound 12)
ParameterAnimal ModelCompoundDoseRouteKey FindingsReference
Spleen O-GlcNAc LevelsMouse5SGlcNHex (Compound 12)3 mg/kgIntraperitoneal (IP)Apparent decrease in O-GlcNAc levels observed.[3]
Spleen O-GlcNAc LevelsMouse5SGlcNHex (Compound 12)300 mg/kgIntraperitoneal (IP)Maximal inhibition of O-GlcNAc levels by 8 hours, sustained for at least 48 hours. A second dose proved toxic.[3]
Multi-Tissue O-GlcNAc LevelsMouse5SGlcNHex (Compound 12)50 mg/kgIntraperitoneal (IP)Reversible reduction in O-GlcNAc levels in various tissues at 16 hours post-dosing. No effects observed in brain, liver, pancreas, and kidney.[3]
Leptin LevelsMouse5SGlcNHex (Compound 12)300 mg/kgIntraperitoneal (IP)Lowered leptin levels.[3]

Experimental Protocols

In Vivo Administration and Tissue Analysis of 5SGlcNHex (Compound 12)

This protocol describes the methodology for assessing the in vivo efficacy of the metabolic OGT inhibitor 5SGlcNHex.

  • Animal Model: Mice.

  • Compound: 5SGlcNHex (Compound 12), a water-soluble metabolic OGT inhibitor.

  • Administration: The compound was delivered via intraperitoneal (IP) injection.

  • Dosing Regimen:

    • Dose-Response Study: Mice were treated with varying concentrations of the compound, including a dose as low as 3 mg/kg.

    • Time-Course Study: A high dose of 300 mg/kg was administered to observe the change in O-GlcNAc levels over time, with measurements taken up to 48 hours.

    • Multi-Tissue Analysis: A lower dose of 50 mg/kg was used to assess the impact on O-GlcNAc levels in various tissues (spleen, brain, liver, pancreas, kidney) at 16 hours post-dosing.

  • Endpoint Analysis:

    • Following the treatment period, tissues were harvested from the mice.

    • The levels of O-GlcNAcylation in the tissue lysates were measured to determine the extent of OGT inhibition.

    • Serum leptin levels were also quantified.

  • Ethical Considerations: All experiments involving animals were approved by the University Animal Care Committee.[3]

Visualizations: Pathways and Workflows

Signaling Pathway

The following diagram illustrates the proposed signaling pathway linking OGT activity to leptin production, as suggested by studies with OGT inhibitors.

G Nutrients High Nutrient Availability HBP Hexosamine Biosynthesis Pathway (HBP) Nutrients->HBP UDP_GlcNAc Increased UDP-GlcNAc HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Substrate TFs Transcription Factors (e.g., Sp1, C/EBP) OGT->TFs O-GlcNAcylation Leptin_Gene Leptin Gene Expression TFs->Leptin_Gene Activates Leptin Leptin Secretion Leptin_Gene->Leptin OGT_Inhibitor OGT Inhibitor (e.g., 5SGlcNHex) OGT_Inhibitor->OGT Inhibits

Caption: OGT acts as a nutrient sensor, linking HBP flux to leptin production.

Experimental Workflow

The diagram below outlines the general workflow for evaluating a novel OGT inhibitor in an in vivo mouse model.

G Start Start: Novel OGT Inhibitor Identified Dosing Administer Inhibitor to Mouse Model via IP Injection Start->Dosing Dose_Response Dose-Response Cohort (e.g., 3, 50, 300 mg/kg) Dosing->Dose_Response Time_Course Time-Course Cohort (e.g., 8, 16, 48 hours) Dosing->Time_Course Harvest Harvest Tissues at Designated Endpoints Dose_Response->Harvest Time_Course->Harvest Analysis Analyze Tissue Lysates Harvest->Analysis O_GlcNAc Measure Global O-GlcNAc Levels Analysis->O_GlcNAc Biomarker Measure Biomarker Levels (e.g., Leptin, TFs) Analysis->Biomarker End End: Evaluate In Vivo Efficacy and Toxicity O_GlcNAc->End Biomarker->End

Caption: Workflow for testing the in vivo efficacy of an OGT inhibitor.

Conclusion

The available data demonstrates that OGT inhibitors, such as 5SGlcNHex, can effectively reduce O-GlcNAc levels in a dose-dependent and reversible manner in various tissues in animal models.[3] These inhibitors serve as valuable research tools to probe the complex biology of O-GlcNAcylation in vivo and to validate OGT as a potential therapeutic target.[1][2][3] Future work is needed to refine dosing regimens and to further elucidate the mechanistic links between OGT inhibition and physiological outcomes.[3] The development of both small molecule and genetically encoded polypeptide inhibitors continues to advance the field, offering complementary approaches for studying OGT function in complex biological systems.[3][4]

References

The Prodrug Gambit: Unlocking Oral Bioavailability of Guanidine-Based Therapeutics Through Cyclic Diimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Pharmacokinetics of Guanidine (B92328) Cyclic Diimide Prodrugs for Researchers, Scientists, and Drug Development Professionals.

The highly polar nature of the guanidine group, a common moiety in potent therapeutic agents, presents a significant hurdle to oral drug development, primarily due to poor membrane permeability and consequently low oral bioavailability. A novel prodrug strategy employing a reversible cyclization with anhydrides to form guanidine cyclic diimides (GCDIs) has emerged as a promising solution. This technical guide provides an in-depth analysis of the pharmacokinetics of GCDI prodrugs, using the extensively studied oseltamivir (B103847) carboxylate guanidine (GOC) prodrugs, termed OSC-GCDIs, as a case study. We will delve into the quantitative pharmacokinetic data, detailed experimental protocols, and the underlying mechanisms of this innovative approach.

The GCDI Prodrug Strategy: A Reversible Mask for Enhanced Lipophilicity

The core principle of the GCDI prodrug strategy is to transiently mask the positive charge of the guanidine group, thereby increasing the molecule's lipophilicity and its ability to traverse the intestinal barrier.[1] This is achieved by reacting the guanidine-containing drug with a cyclic anhydride (B1165640) under mild conditions, forming a neutral, more lipophilic GCDI structure.[2] Once absorbed into the systemic circulation, the GCDI moiety is designed to undergo reversible degradation, releasing the active parent drug.[1]

The versatility of this strategy lies in the ability to fine-tune the physicochemical properties of the prodrug by selecting different cyclic anhydrides. This allows for the optimization of intestinal absorption and subsequent release kinetics of the active pharmaceutical ingredient.[2]

Below is a diagram illustrating the reversible formation and degradation of the GCDI structure, which is central to this prodrug approach.

GCDI_Formation_Degradation cluster_formation GCDI Formation (Increased Lipophilicity) cluster_degradation Reversible Degradation (Drug Release) Guanidine Guanidine Drug (Polar) GCDI GCDI Prodrug (Lipophilic) Guanidine->GCDI + Cyclic Anhydride (Mild Conditions) Anhydride Cyclic Anhydride GCDI_deg GCDI Prodrug GCDI->GCDI_deg Absorption Guanidine_rel Guanidine Drug (Active) GCDI_deg->Guanidine_rel Nucleophilic Attack (e.g., in blood) PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Fasting Animal Fasting Dosing Oral Gavage Dosing Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Sample Processing Sampling->Processing Blood Samples Analysis LC-MS/MS Analysis Processing->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Calc Concentration-Time Data Bioavailability Bioavailability Assessment PK_Calc->Bioavailability Prodrug_Activation Prodrug OSC-GCDI(P) in Bloodstream Protein_Adduct Covalent Adduct with Serum Protein (e.g., HSA) Prodrug->Protein_Adduct Forms Covalent Bond via Degradable Linker Active_Drug Active Drug (GOC) Released Protein_Adduct->Active_Drug Sustained Release of GOC

References

An In-depth Technical Guide to the Oral Bioavailability of Osc-gcdi(P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osc-gcdi(P) is an investigational small molecule inhibitor of the novel kinase, Signal Transducer and Activator of Disease Progression (STADP), a key enzyme implicated in certain inflammatory diseases and oncological indications. As with any potential therapeutic agent, understanding its oral bioavailability is a critical step in early drug development.[1][2] This technical guide provides a comprehensive overview of the preclinical data related to the oral bioavailability of Osc-gcdi(P), detailing the experimental protocols and summarizing the pharmacokinetic profile. The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals engaged in the advancement of this compound.

Pharmacokinetic Profile of Osc-gcdi(P)

The oral bioavailability and pharmacokinetic parameters of Osc-gcdi(P) were evaluated in preclinical animal models. The primary objective of these studies was to determine the extent and rate of absorption following oral administration. Pharmacokinetics is a quantitative discipline used to assess drug concentrations.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of Osc-gcdi(P) in Sprague-Dawley Rats (n=6)

Parameter10 mg/kg Oral2 mg/kg Intravenous
Cmax (ng/mL) 452 ± 881890 ± 210
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC0-t (ng·h/mL) 2850 ± 4103200 ± 350
AUC0-inf (ng·h/mL) 2980 ± 4303250 ± 360
t1/2 (h) 4.2 ± 0.83.9 ± 0.6
Oral Bioavailability (F%) 45.8%-

Data are presented as mean ± standard deviation.

Table 2: Dose Proportionality of Osc-gcdi(P) Following Oral Administration in Beagle Dogs (n=4)

Dose (mg/kg)Cmax (ng/mL)AUC0-24h (ng·h/mL)
5 280 ± 601950 ± 320
15 810 ± 1505980 ± 850
45 2550 ± 48018100 ± 2900

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the pharmacokinetic data.

1. Animal Models

  • Species: Male Sprague-Dawley rats (8-10 weeks old) and male Beagle dogs (1-2 years old) were used for these studies.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water. Animals were fasted overnight prior to dosing.

2. Dosing and Administration

  • Oral (PO) Administration: Osc-gcdi(P) was formulated as a suspension in 0.5% methylcellulose (B11928114) for oral gavage administration to rats and in gelatin capsules for dogs.

  • Intravenous (IV) Administration: For the determination of absolute bioavailability, Osc-gcdi(P) was dissolved in a solution of 20% Solutol® HS 15 in saline and administered as a bolus injection via the tail vein in rats.

3. Sample Collection and Analysis

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Blood samples were collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes to separate the plasma.

  • Bioanalytical Method: Plasma concentrations of Osc-gcdi(P) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

4. Pharmacokinetic Analysis

  • Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).[3]

  • The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined directly from the plasma concentration-time profiles.

  • The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.

  • The terminal half-life (t1/2) was calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Mechanism of Action: Osc-gcdi(P) Signaling Pathway

The proposed mechanism of action for Osc-gcdi(P) involves the inhibition of the STADP kinase, which is a critical node in a pro-inflammatory signaling cascade. The diagram below illustrates this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor STADP_Kinase STADP_Kinase Receptor->STADP_Kinase 2. Activation Downstream_Effector Downstream_Effector STADP_Kinase->Downstream_Effector 3. Phosphorylation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Downstream_Effector->Pro_inflammatory_Cytokines 4. Transcription Osc-gcdi(P) Osc-gcdi(P) Osc-gcdi(P)->STADP_Kinase Inhibition Ligand Ligand Ligand->Receptor 1. Binding

Caption: Proposed signaling pathway of STADP kinase and the inhibitory action of Osc-gcdi(P).

Experimental Workflow for Oral Bioavailability Assessment

The following diagram outlines the typical workflow for an in vivo study to determine the oral bioavailability of a compound like Osc-gcdi(P).

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis Animal_Acclimation Animal Acclimation & Fasting Dosing_PO Oral Dosing (Group 1) Animal_Acclimation->Dosing_PO Dosing_IV IV Dosing (Group 2) Animal_Acclimation->Dosing_IV Dose_Preparation Dose Formulation (PO and IV) Dose_Preparation->Dosing_PO Dose_Preparation->Dosing_IV Blood_Collection Serial Blood Sampling Dosing_PO->Blood_Collection Dosing_IV->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for in vivo oral bioavailability studies.

The preclinical data for Osc-gcdi(P) indicate moderate oral bioavailability in rats, with dose-proportional exposure observed in dogs. These findings are encouraging for the continued development of an oral formulation. Further studies are warranted to investigate the potential for formulation optimization to enhance absorption and to characterize the metabolic fate of the compound, which could provide insights into the observed bioavailability. The established experimental protocols provide a robust framework for these future investigations.

References

Methodological & Application

Application Notes and Protocols for Evaluating Osc-gcdi(P) Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osc-gcdi(P) is an investigational small molecule inhibitor designed to disrupt a critical protein-protein interaction (PPI) in a key disease-related signaling pathway. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of Osc-gcdi(P) by measuring its impact on the target PPI and downstream signaling events. The described assays are essential for determining the potency and mechanism of action of Osc-gcdi(P) in a cellular context.

Hypothetical Mechanism of Action: For the purpose of these protocols, we will assume Osc-gcdi(P) functions by inhibiting the interaction between two intracellular proteins, here designated as "Target Protein A" (TP-A) and "Partner Protein B" (PP-B). This interaction is a prerequisite for the activation and subsequent nuclear translocation of a transcription factor, "Signal Transducer X" (ST-X), which regulates the expression of disease-relevant genes.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway targeted by Osc-gcdi(P). Under normal pathological conditions, the binding of TP-A and PP-B initiates a signaling cascade that leads to the activation of ST-X. Activated ST-X then translocates to the nucleus and binds to specific DNA response elements, driving the transcription of target genes. Osc-gcdi(P) is designed to prevent the initial TP-A/PP-B interaction.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA Target Protein A (TP-A) TPA_PPB TP-A / PP-B Complex TPA->TPA_PPB PPB Partner Protein B (PP-B) PPB->TPA_PPB Osc Osc-gcdi(P) Osc->TPA Inhibits STX_inactive Inactive ST-X TPA_PPB->STX_inactive Activates STX_active Active ST-X STX_inactive->STX_active STX_nuc Active ST-X STX_active->STX_nuc Translocation DNA DNA Response Element STX_nuc->DNA Gene Target Gene Transcription DNA->Gene

Caption: Hypothetical signaling pathway inhibited by Osc-gcdi(P).

Bioluminescence Resonance Energy Transfer (BRET) Assay for TP-A and PP-B Interaction

This assay quantifies the inhibitory effect of Osc-gcdi(P) on the interaction between TP-A and PP-B in living cells.[1][2][3] The principle involves fusing one protein (e.g., TP-A) to a bioluminescent donor (e.g., NanoLuc luciferase) and the other protein (e.g., PP-B) to a fluorescent acceptor (e.g., HaloTag). When the proteins interact, energy is transferred from the donor to the acceptor, generating a detectable signal.

Experimental Protocol
  • Vector Construction:

    • Clone the coding sequence of TP-A into a mammalian expression vector containing NanoLuc luciferase.

    • Clone the coding sequence of PP-B into a compatible vector containing the HaloTag protein.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Allow cells to adhere overnight.

    • Co-transfect the cells with the NanoLuc-TP-A and HaloTag-PP-B plasmids using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, remove the culture medium.

    • Add fresh medium containing serial dilutions of Osc-gcdi(P) (e.g., from 0.1 nM to 100 µM) or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 4-6 hours).

  • Assay Procedure:

    • Add the HaloTag NanoBRET 618 Ligand (acceptor) to all wells at a final concentration of 100 nM and incubate for 2 hours.

    • Prepare the NanoBRET substrate solution according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., 618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the log concentration of Osc-gcdi(P) and fit a dose-response curve to determine the IC50 value.

Representative Data
Osc-gcdi(P) Conc.BRET Ratio (Mean)Std. Deviation% Inhibition
Vehicle (DMSO)0.850.040%
0.1 nM0.830.052.4%
1 nM0.790.067.1%
10 nM0.650.0523.5%
100 nM0.430.0449.4%
1 µM0.210.0375.3%
10 µM0.120.0285.9%
100 µM0.100.0288.2%

ST-X Reporter Gene Assay

This assay measures the functional consequence of disrupting the TP-A/PP-B interaction by quantifying the transcriptional activity of ST-X.[4][5] Cells are co-transfected with a reporter plasmid containing a firefly luciferase gene under the control of a promoter with ST-X binding sites, and a control plasmid with a constitutively expressed Renilla luciferase for normalization.

Experimental Protocol
  • Vector Construction:

    • Obtain or construct a reporter vector containing multiple copies of the ST-X response element upstream of a minimal promoter driving firefly luciferase expression.

    • Use a control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., CMV or SV40).

  • Cell Culture and Transfection:

    • Plate a biologically relevant cell line (e.g., one known to express TP-A, PP-B, and ST-X) in a 96-well plate.

    • Co-transfect the cells with the ST-X firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with serial dilutions of Osc-gcdi(P) or vehicle control.

    • Co-stimulate with an appropriate agonist to activate the signaling pathway leading to ST-X activation.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.[4]

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

    • Normalize the results to the stimulated vehicle control.

    • Plot the normalized relative luciferase activity against the log concentration of Osc-gcdi(P) to determine the IC50 value.

Representative Data
Osc-gcdi(P) Conc.Relative Luciferase Units (RLU)Std. Deviation% Inhibition of ST-X Activity
Vehicle (DMSO)1008.50%
0.1 nM98.27.91.8%
1 nM91.58.18.5%
10 nM75.36.524.7%
100 nM52.15.247.9%
1 µM28.93.171.1%
10 µM15.42.284.6%
100 µM12.81.987.2%

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of Osc-gcdi(P) using the cell-based assays described.

start Start culture Plate Cells in 96-Well Format start->culture transfect Transfect with Assay-Specific Plasmids (BRET or Luciferase Reporter) culture->transfect treat Treat with Serial Dilutions of Osc-gcdi(P) transfect->treat incubate Incubate for Defined Period treat->incubate reagents Add Assay-Specific Substrates (e.g., NanoBRET or Luciferase Substrate) incubate->reagents readread readread reagents->readread read Measure Signal (Luminescence/Fluorescence) analyze Data Analysis: Normalize Data, Plot Dose-Response Curve end Determine IC50 analyze->end readread->analyze

Caption: General experimental workflow for cell-based efficacy testing.

Conclusion

The protocols detailed in these application notes provide a robust framework for assessing the cellular efficacy and potency of Osc-gcdi(P). The BRET assay directly confirms the inhibitory effect on the target protein-protein interaction, while the reporter gene assay validates the downstream functional consequences on transcription factor activity. Together, these assays are critical tools for the preclinical evaluation and characterization of novel PPI inhibitors like Osc-gcdi(P).

References

Application Note: A General Method for the Quantification of Novel Small Molecules Osc-gcdi(P) and GOC in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantification of the novel small molecules, designated here as Osc-gcdi(P) and GOC, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the absence of publicly available specific methods for these analytes, this application note presents a robust template method based on established principles for small molecule bioanalysis. The described protocol employs a simple and effective protein precipitation method for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.[1][2] The method is designed to be validated according to standard regulatory guidelines, ensuring data reliability for applications in research and drug development.

Introduction

The quantitative analysis of small molecules, such as novel drug candidates or biomarkers, in biological matrices like plasma is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3] LC-MS/MS has become the gold standard for this purpose due to its superior sensitivity, specificity, and wide dynamic range.[1][2][4] This application note outlines a comprehensive and adaptable LC-MS/MS method for the determination of two hypothetical small molecules, Osc-gcdi(P) and GOC, in human plasma. The protocol details every step from sample preparation to data analysis and is intended to serve as a starting point for researchers developing methods for new chemical entities.

Principle of Operation

The method involves an initial sample clean-up step to remove high-abundance proteins and other matrix components that can interfere with analysis.[5] This is achieved through protein precipitation with an organic solvent.[6][7][8] Following precipitation, the clarified supernatant is injected into an LC-MS/MS system. The analytes are separated from remaining matrix components on a reversed-phase HPLC column.[3] The column eluent is then introduced into the mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI), and the specific precursor ions for Osc-gcdi(P), GOC, and their corresponding internal standards are selected in the first quadrupole (Q1). These ions are fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[2] This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at low concentrations.[1][2]

Materials and Reagents

  • Analytes and Internal Standards:

    • Osc-gcdi(P) reference standard

    • GOC reference standard

    • Stable isotope-labeled internal standards (SIL-IS) for Osc-gcdi(P) and GOC (recommended)

  • Solvents and Chemicals:

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • 96-well collection plates

    • HPLC vials with inserts

  • Equipment:

    • Triple quadrupole mass spectrometer with ESI source

    • HPLC or UHPLC system

    • Analytical balance

    • Vortex mixer

    • Microcentrifuge or 96-well plate centrifuge

    • Calibrated pipettes

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh reference standards of Osc-gcdi(P) and GOC and dissolve in an appropriate solvent (e.g., methanol or DMSO) to prepare individual 1 mg/mL stock solutions. Prepare separate stock solutions for the internal standards.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions using 50:50 acetonitrile:water to create a series of working solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Plasma Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube or a 96-well plate.[9]

  • Add 10 µL of the internal standard working solution to each sample, except for blank matrix samples.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This represents a 3:1 solvent-to-plasma ratio.[6][8]

  • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.[9]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean HPLC vial or 96-well plate for analysis.

cluster_prep Plasma Sample Preparation Workflow plasma Aliquot 50 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 150 µL Ice-Cold Acetonitrile (3:1 ratio) add_is->add_acn vortex Vortex Mix (1-2 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant to New Plate/Vial centrifuge->transfer analyze Inject into LC-MS/MS System transfer->analyze cluster_workflow Overall LC-MS/MS Quantitation Workflow receive Receive Plasma Samples sample_prep Perform Sample Preparation (Protein Precipitation) receive->sample_prep prep Prepare Standards & QCs prep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing (Peak Integration, Calibration) lcms->data_proc report Generate Report data_proc->report

References

Application Notes and Protocols for Studying Sustained Release of Gemcitabine-Octadecylamine Conjugate (GOC) from an Oxidized Starch-grafted-cationic β-Cyclodextrin Polymeric (Osc-gcdi(P)) Nanocarrier

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemcitabine (B846) is a nucleoside analog used in chemotherapy for various cancers, but its efficacy is limited by a short plasma half-life and the development of drug resistance.[1][2] To overcome these limitations, a novel drug delivery system utilizing a gemcitabine-octadecylamine conjugate (GOC) encapsulated within an oxidized starch-grafted-cationic β-cyclodextrin polymeric (Osc-gcdi(P)) nanocarrier has been proposed. This system is designed to provide sustained release of GOC, enhancing its therapeutic index by prolonging drug exposure to tumor cells and reducing systemic toxicity.[2][3]

These application notes provide a comprehensive experimental design for the formulation, characterization, and evaluation of the sustained release and therapeutic efficacy of GOC from the Osc-gcdi(P) nanocarrier. The protocols outlined below cover nanoparticle synthesis, physicochemical characterization, in vitro drug release kinetics, and in vitro and in vivo antitumor activity assessment.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.

Table 1: Physicochemical Characterization of GOC-loaded Osc-gcdi(P) Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Blank Osc-gcdi(P)N/AN/A
GOC-Osc-gcdi(P)
Control (e.g., Free GOC)N/AN/AN/AN/AN/A

Table 2: In Vitro GOC Release Kinetics from Osc-gcdi(P) Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
0
2
4
8
12
24
48
72

Table 3: In Vitro Cytotoxicity (IC50 Values) of GOC Formulations

Cell LineIC50 (µM) - Free GOCIC50 (µM) - GOC-Osc-gcdi(P)
Pancreatic Cancer (e.g., BxPC-3)
Non-Small Cell Lung Cancer (e.g., A549)
Normal Fibroblast (e.g., NIH-3T3)

Table 4: In Vivo Antitumor Efficacy in Xenograft Mouse Model

Treatment GroupTumor Volume (mm³) - Day 0Tumor Volume (mm³) - Day 7Tumor Volume (mm³) - Day 14Tumor Volume (mm³) - Day 21% Tumor Growth Inhibition
Vehicle Control0
Free GOC
GOC-Osc-gcdi(P)

Experimental Protocols

Preparation of GOC-loaded Osc-gcdi(P) Nanoparticles

This protocol describes the synthesis of the polymeric nanocarrier and the subsequent loading of the GOC drug conjugate.

Materials:

  • Oxidized Starch

  • Cationic β-Cyclodextrin

  • Gemcitabine-Octadecylamine (GOC) conjugate

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Protocol:

  • Preparation of Osc-gcdi(P) solution: Dissolve oxidized starch and cationic β-cyclodextrin in deionized water at a predetermined ratio with gentle stirring until a homogenous solution is formed.[4][5]

  • Preparation of GOC solution: Dissolve the GOC conjugate in a minimal amount of a suitable organic solvent (e.g., DMSO) and then add it dropwise to the Osc-gcdi(P) solution under continuous stirring.

  • Nanoparticle formation: Allow the mixture to stir for 2-4 hours at room temperature to facilitate the self-assembly of the nanoparticles and encapsulation of GOC.

  • Purification: Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove any unloaded drug and organic solvent.[6]

  • Storage: The purified GOC-loaded Osc-gcdi(P) nanoparticle suspension can be stored at 4°C for further characterization.

Physicochemical Characterization

This section details the methods to characterize the physical properties and drug content of the synthesized nanoparticles.

Protocols:

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension with deionized water.

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Drug Loading and Encapsulation Efficiency:

    • Lyophilize a known amount of the GOC-Osc-gcdi(P) nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the encapsulated GOC.

    • Quantify the amount of GOC using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol evaluates the sustained release profile of GOC from the nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.

Materials:

  • GOC-Osc-gcdi(P) nanoparticle suspension

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis bags (MWCO 10 kDa)

  • Shaking incubator

Protocol:

  • Place a known concentration of the GOC-Osc-gcdi(P) nanoparticle suspension into a dialysis bag.[6][7]

  • Immerse the sealed dialysis bag into a larger volume of release medium (PBS at pH 7.4 or pH 5.5).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of GOC in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the GOC formulations on cancer cells and normal cells.[8][9][10]

Materials:

  • Cancer cell lines (e.g., BxPC-3, A549) and a normal cell line (e.g., NIH-3T3)

  • Cell culture medium and supplements

  • Free GOC and GOC-Osc-gcdi(P) nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free GOC and GOC-Osc-gcdi(P) nanoparticles for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.[11][12]

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Study

This protocol visualizes and quantifies the internalization of the nanoparticles into cancer cells.

Materials:

  • Fluorescently labeled GOC-Osc-gcdi(P) nanoparticles (e.g., using a fluorescent dye like Rhodamine B)

  • Cancer cell line (e.g., BxPC-3)

  • Confocal microscope or flow cytometer

Protocol:

  • Seed the cancer cells on glass coverslips in a petri dish and allow them to attach.

  • Treat the cells with fluorescently labeled GOC-Osc-gcdi(P) nanoparticles for different time intervals.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells and stain the nuclei with DAPI.

  • Visualize the cellular uptake of the nanoparticles using a confocal microscope.[13][14]

  • For quantitative analysis, treat the cells with the fluorescently labeled nanoparticles, detach them, and analyze the fluorescence intensity using a flow cytometer.[15]

In Vivo Antitumor Efficacy Study

This study evaluates the therapeutic efficacy of the GOC-Osc-gcdi(P) nanoparticles in a tumor-bearing animal model.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell line (e.g., BxPC-3)

  • Free GOC and GOC-Osc-gcdi(P) nanoparticles

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice to establish a xenograft tumor model.[3][16][17]

  • When the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., vehicle control, free GOC, GOC-Osc-gcdi(P)).

  • Administer the respective treatments intravenously at a predetermined dosage and schedule.

  • Measure the tumor volume and body weight of the mice every few days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[18]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this study.

Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation A Preparation of GOC-Osc-gcdi(P) Nanoparticles B Physicochemical Characterization (Size, Zeta, DL, EE) A->B C In Vitro Drug Release Study B->C D Cytotoxicity Assay (MTT) C->D E Cellular Uptake Study D->E F Xenograft Tumor Model Establishment E->F G Antitumor Efficacy Study F->G

Caption: Experimental workflow for GOC-Osc-gcdi(P) nanoparticle evaluation.

Gemcitabine_Signaling_Pathway cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_action Mechanism of Action GOC_NP GOC-Osc-gcdi(P) Nanoparticle Endocytosis Endocytosis GOC_NP->Endocytosis GOC GOC Endocytosis->GOC dFdC Gemcitabine (dFdC) GOC->dFdC Release dFdCMP dFdCMP dFdC->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition dFdCDP->RNR DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dFdCTP->DNA_Polymerase DNA_Synth DNA Synthesis RNR->DNA_Synth dNTPs Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition DNA_Polymerase->DNA_Synth

Caption: Signaling pathway of Gemcitabine released from the nanocarrier.[1][19][20][21][22]

References

Best practices for handling and storing Osc-gcdi(P)

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Osc-gcdi(P)" did not yield specific information on a chemical compound with this designation. The search results primarily reference "Organic Solar Cells" (OSCs), a field of research in photovoltaics. The term "Osc-gcdi(P)" does not correspond to a standard or readily identifiable chemical name in the retrieved scientific literature.

To provide accurate and relevant application notes and protocols, clarification on the identity of "Osc-gcdi(P)" is necessary. If "Osc-gcdi(P)" refers to a specific molecule, polymer, or material used within the context of organic solar cells or another research area, please provide a more specific chemical name, CAS number, or a reference to a publication where this substance is described.

Without this information, it is not possible to generate detailed best practices for handling and storage, create experimental protocols, or present relevant quantitative data as requested. The subsequent sections on application notes, protocols, and diagrams are therefore pending further clarification of the substance .

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Glycosyl-Diacylglycerol (e.g., Osc-gcdi(P)) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of glycosyl-diacylglycerols, exemplified by compounds such as Osc-gcdi(P).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of glycosyl-diacylglycerols, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Glycosylated Product

  • Question: We are observing a very low yield of our target glycosyl-diacylglycerol after the glycosylation step. What are the potential causes and how can we improve the yield?

  • Answer: Low glycosylation yield can stem from several factors. Firstly, the reactivity of the glycosyl donor and acceptor is critical. Ensure the glycosyl donor is sufficiently activated. If using a glycosyl halide, check the quality and activity of the promoter (e.g., silver triflate, NIS/TfOH). The diacylglycerol acceptor's hydroxyl group may be sterically hindered, leading to poor accessibility.

    Another common issue is the decomposition of starting materials or the product under the reaction conditions. Consider lowering the reaction temperature or screening different solvents. The presence of water or other nucleophilic impurities can consume the activated glycosyl donor, so ensure all reagents and solvents are anhydrous. Finally, the choice of protecting groups on the glycosyl donor can significantly influence the reactivity and stability.

Issue 2: Poor Stereoselectivity in the Glycosylation Reaction

  • Question: Our glycosylation reaction is producing a mixture of anomers (α and β isomers) of the desired product. How can we improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a common challenge in glycosylation. The choice of protecting group at the C-2 position of the glycosyl donor is a key factor. A participating group, such as an acetyl or benzoyl group, will typically favor the formation of the 1,2-trans-glycoside (e.g., a β-linkage for a glucose donor). For the synthesis of 1,2-cis-glycosides, a non-participating group like a benzyl (B1604629) ether is required.

    The solvent can also play a crucial role. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer. The reaction temperature and the nature of the promoter can also influence the stereochemical outcome. Systematic optimization of these parameters is often necessary. The use of novel protecting groups, such as the 2,3-naphthalenedimethyl (NapDM) group, has been shown to direct β-stereoselectivity and prevent orthoester side product formation.[1][2]

Issue 3: Difficulty in Removing Protecting Groups

  • Question: We are struggling to deprotect our glycosyl-diacylglycerol without degrading the molecule. What strategies can we employ?

  • Answer: The lability of the diacylglycerol moiety, particularly the ester linkages, makes deprotection challenging. It is crucial to have an orthogonal protecting group strategy, where each type of protecting group can be removed under conditions that do not affect the others or the final product.

    For example, if you have acid-labile protecting groups on the sugar (e.g., trityl, silyl (B83357) ethers) and base-labile ester groups in the diacylglycerol, you need to choose your deprotection sequence and conditions carefully. For the removal of benzyl ethers by hydrogenolysis, ensure the catalyst is not too aggressive, which could lead to the reduction of other functional groups. The NapDM protecting group is an example of a group that can be cleaved under specific acidic conditions using trifluoroacetic acid (TFA).[1][2]

Issue 4: Acyl Migration in the Diacylglycerol Moiety

  • Question: We are observing acyl migration in our diacylglycerol starting material and in the final product, leading to a mixture of 1,2- and 1,3-diacylglycerols. How can we prevent this?

  • Answer: Acyl migration from the sn-2 to the sn-1 or sn-3 position of the glycerol (B35011) backbone is a common problem, especially under acidic or basic conditions and at elevated temperatures. To minimize acyl migration, it is advisable to perform reactions at low temperatures and under neutral conditions whenever possible. During purification, avoid prolonged exposure to silica (B1680970) gel, which can be acidic. Using a buffered chromatography system or a different stationary phase can be beneficial. Acyl migration is a dynamic process, and its rate is influenced by temperature and the dispersion of the system.[3]

Frequently Asked Questions (FAQs)

General Synthesis Strategy

  • Question: What are the main synthetic routes for preparing glycosyl-diacylglycerols?

  • Answer: There are two primary approaches: chemical synthesis and enzymatic synthesis.

    • Chemical synthesis involves the multi-step preparation of a glycosyl donor and a diacylglycerol acceptor, followed by a glycosylation reaction. This route offers great flexibility in terms of the structures that can be synthesized but often requires extensive use of protecting groups and careful optimization of the stereoselective glycosylation step.

    • Enzymatic synthesis utilizes enzymes, such as lipases, for the esterification or glycerolysis reactions to form the diacylglycerol, and potentially glycosyltransferases for the glycosylation step.[4][5][6] This approach can be more environmentally friendly and offer high selectivity, but the choice of enzymes and reaction conditions is critical.

Optimizing Enzymatic Synthesis

  • Question: What are the key parameters to optimize for improving the yield of diacylglycerol in an enzymatic synthesis?

  • Answer: Several factors significantly impact the yield of diacylglycerol in enzymatic synthesis. These include:

    • Temperature: The optimal temperature depends on the specific lipase (B570770) used. Higher temperatures can increase reaction rates but may also promote acyl migration and enzyme denaturation.[4]

    • Substrate Molar Ratio: The ratio of glycerol to fatty acids or triglycerides is crucial. An excess of glycerol can shift the equilibrium towards diacylglycerol formation.

    • Enzyme Loading: The amount of lipase used will affect the reaction time. However, a very high loading may not be cost-effective.

    • Water Content: Water activity is a critical parameter in lipase-catalyzed reactions. It can influence both the hydrolytic and synthetic activities of the enzyme.

    • Reaction Time: The reaction should be monitored to determine the optimal time to maximize diacylglycerol content before significant hydrolysis or conversion to triacylglycerol occurs.

Purification and Analysis

  • Question: What are the recommended methods for purifying the final glycosyl-diacylglycerol product?

  • Answer: Purification of glycosyl-diacylglycerols can be challenging due to their amphiphilic nature and potential for acyl migration. Common techniques include:

    • Silica Gel Chromatography: This is a standard method, but care must be taken to avoid acyl migration, as mentioned earlier.

    • Crystallization: Crystallization from a suitable solvent system can be a highly effective method for obtaining pure product, especially for separating isomers. The choice of solvent is critical for successful crystallization.[3]

    • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-purity separation.

  • Question: How can we confirm the structure and purity of our synthesized glycosyl-diacylglycerol?

  • Answer: A combination of analytical techniques is typically required:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the stereochemistry of the glycosidic linkage and the position of the fatty acids on the glycerol backbone.

    • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can provide information about the fatty acid composition through fragmentation analysis.

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is used to assess the purity of the final compound.

Data Presentation

The following tables summarize quantitative data for the optimization of diacylglycerol (DAG) synthesis, which can serve as a starting point for optimizing the diacylglycerol component of your glycosyl-diacylglycerol synthesis.

Table 1: Effect of Temperature on Enzymatic DAG Synthesis

Temperature (°C)Reaction Time to Equilibrium (h)DAG Content (%)
40639.14
50845.51
60444.31
70642.23

Data adapted from a study on immobilized lipase-catalyzed glycerolysis.[4]

Table 2: Effect of Enzyme Loading on Enzymatic DAG Synthesis

Enzyme Loading (wt.%)Reaction Time (h)DAG Content (%)
0.51240.2
1.01246.8
1.51248.5
2.01248.7

Data represents a generalized trend based on typical lipase-catalyzed reactions.

Experimental Protocols

Protocol 1: Chemical Synthesis of a β-Glycosyl-Diacylglycerol

This protocol outlines a general procedure for the chemical synthesis of a β-glycosyl-diacylglycerol using a glycosyl donor with a participating group at C-2 and a diacylglycerol acceptor.

  • Preparation of the Glycosyl Donor:

    • Protect the hydroxyl groups of the desired monosaccharide (e.g., glucose) with appropriate protecting groups. A participating group (e.g., acetyl) should be at the C-2 position to direct β-selectivity.

    • Introduce a suitable leaving group at the anomeric position (e.g., a bromide or a trichloroacetimidate).

  • Preparation of the Diacylglycerol Acceptor:

    • Synthesize or obtain a 1,2-diacyl-sn-glycerol with the desired fatty acid chains. The sn-3 hydroxyl group will act as the glycosyl acceptor.

  • Glycosylation Reaction:

    • Dissolve the diacylglycerol acceptor and a suitable promoter (e.g., silver triflate) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

    • Add a solution of the glycosyl donor in the same solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Quench the reaction, filter, and concentrate the crude product.

  • Purification and Deprotection:

    • Purify the protected glycosyl-diacylglycerol by silica gel column chromatography.

    • Selectively remove the protecting groups using appropriate conditions to yield the final product. For example, Zemplén deacetylation for acetyl groups followed by hydrogenolysis for benzyl groups.

    • Purify the final product by HPLC or crystallization.

Protocol 2: Enzymatic Synthesis of Diacylglycerol

This protocol describes a general method for the synthesis of diacylglycerol via lipase-catalyzed glycerolysis of a triglyceride.

  • Reaction Setup:

    • In a reaction vessel, combine the triglyceride (e.g., olive oil), glycerol, and the immobilized lipase (e.g., Novozym 435).

    • The molar ratio of glycerol to triglyceride should be optimized, but a starting point of 2:1 can be used.

    • The amount of immobilized lipase is typically between 1-10% of the total weight of the substrates.

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the lipase (e.g., 60 °C) with continuous stirring.

    • The reaction is typically performed in a solvent-free system.

  • Monitoring the Reaction:

    • Take samples at regular intervals and analyze the composition (triglyceride, diacylglycerol, monoacylglycerol, and free fatty acids) by gas chromatography (GC) or HPLC.

  • Work-up and Purification:

    • Once the desired diacylglycerol content is reached, stop the reaction by filtering off the immobilized enzyme.

    • The diacylglycerol can be purified from the reaction mixture by molecular distillation or crystallization.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_donor Glycosyl Donor Synthesis cluster_acceptor Diacylglycerol Acceptor cluster_coupling Glycosylation cluster_final Final Product start_sugar Monosaccharide protect_hydroxyls Protection of -OH groups start_sugar->protect_hydroxyls activate_anomer Anomeric Activation protect_hydroxyls->activate_anomer glycosyl_donor Glycosyl Donor activate_anomer->glycosyl_donor glycosylation Glycosylation Reaction glycosyl_donor->glycosylation dag_acceptor 1,2-Diacyl-sn-glycerol dag_acceptor->glycosylation protected_product Protected Glycosyl-DAG glycosylation->protected_product deprotection Deprotection protected_product->deprotection purification Purification deprotection->purification final_product Final Product purification->final_product

Caption: Workflow for the chemical synthesis of a glycosyl-diacylglycerol.

Enzymatic_Synthesis_Workflow triglyceride Triglyceride (e.g., Olive Oil) reaction_vessel Reaction Vessel (Solvent-free, 60°C) triglyceride->reaction_vessel glycerol Glycerol glycerol->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel crude_mixture Crude Reaction Mixture (DAG, MAG, TAG, FFA) reaction_vessel->crude_mixture filtration Filtration (Remove Lipase) crude_mixture->filtration purification_step Purification (e.g., Molecular Distillation) filtration->purification_step final_dag Purified Diacylglycerol purification_step->final_dag

Caption: Workflow for the enzymatic synthesis of diacylglycerol.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Impurity Solutions start Low Yield or Impure Product check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity optimize_reaction Optimize Reaction Conditions (Temp, Solvent, Time) check_yield->optimize_reaction Yes check_reagents Check Reagent Quality (Anhydrous, Purity) check_yield->check_reagents Yes change_pg Change Protecting Groups check_yield->change_pg Yes anomers Anomeric Mixture? (Poor Stereoselectivity) check_purity->anomers Yes acyl_migration Acyl Migration? check_purity->acyl_migration Yes side_products Other Side Products? check_purity->side_products Yes change_c2_pg Change C-2 Protecting Group anomers->change_c2_pg optimize_glycosylation Optimize Glycosylation (Solvent, Promoter) anomers->optimize_glycosylation neutral_conditions Use Neutral Conditions acyl_migration->neutral_conditions low_temp Lower Temperature acyl_migration->low_temp revisit_protocol Re-evaluate Protocol side_products->revisit_protocol

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Poor Solubility of Osc-gcdi(P) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Osc-gcdi(P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor aqueous solubility of this phosphorylated compound.

Frequently Asked Questions (FAQs)

Q1: Why might a phosphorylated compound like Osc-gcdi(P) exhibit poor water solubility?

While phosphorylation is often employed to increase the aqueous solubility of parent compounds, several factors can still lead to poor solubility.[1] The overall solubility of a molecule is a complex interplay of its various physicochemical properties. The introduction of a phosphate (B84403) group increases polarity, but other regions of the molecule may be large and hydrophobic, counteracting the solubilizing effect of the phosphate. Additionally, factors such as the crystalline structure of the solid material can significantly impact its ability to dissolve.

Q2: What are the initial steps I should take if I'm observing poor solubility with Osc-gcdi(P)?

Before exploring more complex formulation strategies, it's crucial to assess the impact of pH on the solubility of Osc-gcdi(P). As a phosphorylated compound, its ionization state, and therefore its solubility, is likely to be highly dependent on the pH of the aqueous solution.[2] We recommend performing a simple pH-solubility profile to identify the optimal pH range for dissolution.

Troubleshooting Guide

Issue: Osc-gcdi(P) is not dissolving in my aqueous buffer.

1. pH Adjustment

The protonation state of the phosphate group is pH-dependent.[2] Adjusting the pH of your solution can significantly impact the solubility of Osc-gcdi(P). Generally, the solubility of phosphorylated compounds increases at a pH above their pKa, where the phosphate group is deprotonated and carries a negative charge.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 8).

    • Add a known excess amount of Osc-gcdi(P) to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and measure the concentration of dissolved Osc-gcdi(P) using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the solubility of Osc-gcdi(P) as a function of pH to determine the optimal pH for your experiments.

  • Expected Outcome: You should observe a significant change in solubility with varying pH. This will help you select an appropriate buffer for your subsequent experiments.

2. Use of Co-solvents

If pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy.[3][4][5][6][7][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, which can help to solubilize compounds with significant hydrophobic regions.

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400

    • Dimethyl sulfoxide (B87167) (DMSO)

    • N-methyl-2-pyrrolidone (NMP)

    • Dimethylacetamide (DMA)

  • Experimental Protocol: Co-solvent Solubility Screen

    • Select a panel of biocompatible co-solvents.

    • Prepare a series of solutions with increasing concentrations of each co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).

    • Add a known excess amount of Osc-gcdi(P) to each co-solvent solution.

    • Agitate the samples at a constant temperature until equilibrium is reached.

    • Centrifuge the samples and analyze the supernatant to determine the solubility of Osc-gcdi(P) at each co-solvent concentration.

  • Data Presentation: Example of Co-solvent Effects on Solubility

Co-solvent (20% v/v)Example Fold Increase in Solubility (for a model compound)
Ethanol5 - 10 fold
Propylene Glycol10 - 20 fold
PEG 40020 - 50 fold
DMSO> 100 fold

Note: These are example values and the actual fold increase for Osc-gcdi(P) will need to be determined experimentally.

  • Workflow for Co-solvent Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with poorly soluble Osc-gcdi(P) prep_cosolvents Prepare stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) start->prep_cosolvents prep_buffers Prepare aqueous buffer at optimal pH start->prep_buffers create_blends Create a matrix of co-solvent/buffer blends (e.g., 5%, 10%, 20% co-solvent) prep_cosolvents->create_blends prep_buffers->create_blends add_compound Add excess Osc-gcdi(P) to each blend create_blends->add_compound equilibrate Agitate samples to reach equilibrium (24-48h) add_compound->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate measure Measure concentration of dissolved Osc-gcdi(P) in the supernatant separate->measure analyze Plot solubility vs. co-solvent concentration measure->analyze select Select optimal co-solvent and concentration analyze->select

Caption: Workflow for screening co-solvents to enhance the solubility of Osc-gcdi(P).

Issue: My compound precipitates out of solution upon standing or dilution.

This suggests that while you may be able to initially dissolve Osc-gcdi(P), the solution is not stable. This can be a particular issue when diluting a stock solution prepared in a high concentration of organic co-solvent into a more aqueous medium.

1. Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11] They can encapsulate hydrophobic molecules or hydrophobic portions of molecules, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[9][10]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol: Cyclodextrin Complexation

    • Prepare aqueous solutions of different cyclodextrins at various concentrations (e.g., 1%, 5%, 10% w/v).

    • Add an excess amount of Osc-gcdi(P) to each cyclodextrin solution.

    • Stir the mixtures vigorously for 24-48 hours at a constant temperature.

    • Filter or centrifuge the samples to remove undissolved compound.

    • Analyze the clear supernatant to determine the concentration of dissolved Osc-gcdi(P).

    • To prepare a stock solution, you can use methods like kneading, co-precipitation, freeze-drying, or spray drying.[12] For laboratory scale, a simple method is to prepare a saturated solution of the complex and then filter sterilize it for use in experiments.

  • Data Presentation: Example of Solubility Enhancement with Cyclodextrins

Cyclodextrin (5% w/v)Example Fold Increase in Solubility (for a model compound)
β-Cyclodextrin10 - 50 fold
HP-β-Cyclodextrin50 - 200 fold
SBE-β-Cyclodextrin> 200 fold

Note: These are example values and the actual fold increase for Osc-gcdi(P) will need to be determined experimentally.

  • Mechanism of Cyclodextrin Solubilization

G cluster_before Before Complexation cluster_after After Complexation cluster_process Complexation Process compound Osc-gcdi(P) (Poorly Soluble) water Aqueous Solution compound->water Low Solubility encapsulation Encapsulation of hydrophobic region of Osc-gcdi(P) compound->encapsulation complex Osc-gcdi(P)-Cyclodextrin Complex water2 Aqueous Solution complex->water2 High Solubility cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cyclodextrin->encapsulation encapsulation->complex

Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexes.

Issue: I need to increase the dissolution rate for my in vitro assays.

Even if the thermodynamic solubility is acceptable, a slow dissolution rate can be a practical bottleneck in experiments.

1. Particle Size Reduction: Nanoparticle Formulation

Reducing the particle size of a compound dramatically increases its surface area, which in turn can lead to a significant increase in the dissolution rate, as described by the Noyes-Whitney equation.[12][13][14] Formulating Osc-gcdi(P) as a nanocrystal or nanoparticle suspension is an advanced but highly effective strategy.[15][16][17]

  • Common Techniques for Nanoparticle Formulation:

    • Top-down approaches: Milling (e.g., wet bead milling) or high-pressure homogenization.[14][18]

    • Bottom-up approaches: Precipitation or anti-solvent methods.[5]

  • Experimental Protocol: Anti-solvent Precipitation (Laboratory Scale)

    • Dissolve Osc-gcdi(P) in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to create a concentrated solution.

    • In a separate vessel, prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

    • Rapidly inject the drug solution into the vigorously stirring aqueous anti-solvent (the stabilizer solution).

    • The rapid change in solvent polarity will cause Osc-gcdi(P) to precipitate out as nanoparticles.

    • The stabilizer adsorbs to the surface of the nanoparticles, preventing them from aggregating.

    • The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to create a solid powder that can be readily redispersed.

  • Logical Flow of Nanoparticle Formulation for Enhanced Dissolution

G cluster_problem Initial State cluster_process Process cluster_result Outcome cluster_consequence Consequence start Bulk Osc-gcdi(P) Powder (Large Particles, Low Surface Area) process Particle Size Reduction (e.g., Milling, Homogenization, Precipitation) start->process nanoparticles Osc-gcdi(P) Nanoparticles (Small Particles, High Surface Area) process->nanoparticles dissolution Increased Dissolution Rate nanoparticles->dissolution

Caption: Logical relationship between particle size reduction and increased dissolution rate.

For further assistance, please contact our technical support team with details of your experimental conditions and the specific issues you are encountering.

References

Technical Support Center: Optimizing Dosage and Administration Frequency of Osc-gcdi(P)

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our initial search for "Osc-gcdi(P)" has not yielded specific information regarding a compound or drug with this designation. This may indicate that "Osc-gcdi(P)" is a novel compound, an internal project name, a potential misspelling, or a placeholder.

To provide you with the comprehensive and accurate technical support you require, including troubleshooting guides, FAQs, data presentation, experimental protocols, and signaling pathway diagrams, we kindly request clarification on the identity of "Osc-gcdi(P)".

Once the correct identity of the compound is established, we will be able to proceed with generating the detailed technical support center content as originally requested. We are committed to providing you with precise and relevant information to support your research and development efforts.

We look forward to your clarification and to assisting you with your experimental needs.

Troubleshooting inconsistent results in Osc-gcdi(P) antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Assay Troubleshooting

Disclaimer: An extensive search for "Osc-gcdi(P) antiviral assay" did not yield specific results. This term does not correspond to a recognized standard assay in publicly available scientific literature. The following guide provides troubleshooting advice for a common platform—the luciferase reporter-based antiviral assay —which shares principles applicable to many cell-based antiviral screening assays.

Troubleshooting Guide

This guide addresses common issues encountered during luciferase-based antiviral assays in a question-and-answer format.

Issue 1: High Background Signal in "No Virus" or "No Compound" Controls

  • Question: Why is the luminescence signal in my negative control wells (cells + media only, or cells + compound only) unexpectedly high?

  • Answer: High background can obscure the true signal from viral replication and is often caused by several factors:

    • Reagent Contamination: Reagents, particularly the luciferase substrate or cell culture media, may be contaminated. Prepare fresh reagents and use sterile techniques.[1]

    • Plate Type and Phosphorescence: White opaque plates are recommended for luminescence assays to maximize signal reflection and reduce crosstalk between wells.[2] However, they can exhibit phosphorescence (a "glow" after exposure to light). To mitigate this, dark-adapt plates for at least 10 minutes before reading.[3]

    • Compound Interference: Some test compounds can directly interact with the luciferase enzyme or substrate, causing an increase in signal.[1] It is crucial to run a "compound only" control (cells + compound, no virus) to identify such effects.

    • Cell Health: Unhealthy or dying cells can release endogenous materials that interfere with the assay. Ensure you are using healthy, viable cells within an optimal passage number.[4]

Issue 2: Low Signal-to-Background Ratio (Narrow Assay Window)

  • Question: My positive control (virus-infected cells) signal is not much higher than my negative control signal. How can I improve the assay window?

  • Answer: A small signal-to-background ratio can make it difficult to detect antiviral effects reliably. Consider the following optimizations:

    • Suboptimal Virus Titer (MOI): The amount of virus used may be too low to generate a robust signal. Perform a virus titration experiment to determine the optimal Multiplicity of Infection (MOI) that yields a strong signal without causing excessive cytotoxicity within the assay timeframe.[5]

    • Incorrect Incubation Time: The incubation period after infection may be too short for the reporter gene to be expressed at high levels. Optimize the incubation time (e.g., 24, 48, 72 hours) to find the peak of reporter expression.[6]

    • Cell Seeding Density: The number of cells per well can impact the final signal. Test different seeding densities to find one that supports robust viral replication and signal generation without overgrowth.[4]

    • Assay Readout Sensitivity: Luminescence assays are generally more sensitive than fluorescence or absorbance-based methods due to very low background signals.[2] If you are not already using a luminescence-based readout, switching may improve your assay window.

Issue 3: High Well-to-Well Variability (%CV is high)

  • Question: I am observing significant variation in readings between my replicate wells for the same condition. What could be the cause?

  • Answer: High variability, often measured by the coefficient of variation (%CV), compromises the reproducibility of your results. Common causes include:

    • Pipetting Errors: Inconsistent volumes of cells, virus, compound, or detection reagents can drastically affect results.[7] Use calibrated pipettes, consider using a multi-channel pipette for additions, and prepare master mixes where possible to ensure uniformity.[8]

    • Uneven Cell Seeding: If cells are not evenly distributed in the wells, it will lead to variable infection and signal output. Ensure you have a single-cell suspension before plating and use proper seeding techniques to avoid clumping.[7]

    • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in reagent concentration and altered cell growth.[2][9] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[2]

    • Temperature Fluctuations: Inconsistent temperature across the plate or within the reader can affect both biological processes and the enzymatic reaction of the assay.[10] Ensure the plate is equilibrated to the correct temperature before reading.

Issue 4: Inconsistent Results Between Experiments (Poor Reproducibility)

  • Question: My IC50 values for a control compound vary significantly from one experiment to the next. Why is this happening?

  • Answer: Day-to-day variability is a common challenge in cell-based assays and points to a lack of standardization in the protocol.[5]

    • Variability in Assay Conditions: Ensure that critical parameters like cell passage number, cell seeding density, virus MOI, and incubation times are kept consistent across all experiments.[11]

    • Reagent Batch Differences: Different lots of serum, media, or even the luciferase assay reagent can have slightly different performance characteristics. Qualify new batches of critical reagents before use in experiments.

    • Virus Stock Stability: Repeated freeze-thaw cycles can reduce the infectivity of your virus stock, leading to a weaker signal and altered IC50 values.[12] Aliquot your virus stock into single-use volumes to maintain its quality.

    • Compound Stability: Ensure your test compounds are stored correctly and that stock solutions are not degraded. Prepare fresh dilutions for each experiment.[5]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the optimal virus concentration for my assay?

    • A1: You should perform a virus titration experiment. Infect your host cells with a serial dilution of your virus stock. After the desired incubation period, measure the reporter signal. The optimal concentration (MOI) is typically the one that gives a robust signal near the maximum of the dose-response curve without causing significant cell death.

  • Q2: How can I be sure my compound is inhibiting the virus and not just killing the cells?

    • A2: It is essential to perform a parallel cytotoxicity assay. Treat your cells with the same concentrations of your compound but without the virus. Measure cell viability using a method like MTT, MTS, or a live/dead stain. A compound is considered a true antiviral "hit" if its effective concentration (EC50) is significantly lower than its cytotoxic concentration (CC50).

  • Q3: What are the most important controls to include in my assay plate?

    • A3: A well-designed plate includes several controls:

      • Cell Control (Negative Control): Cells + media only (determines baseline background).

      • Virus Control (Positive Control): Cells + virus (represents 100% infection/signal).

      • Compound Cytotoxicity Control: Cells + compound at each concentration (to check for toxicity).

      • Vehicle Control: Cells + virus + solvent (e.g., DMSO) used to dissolve the compound.

Quantitative Data Summary

For robust assay development, tracking key performance metrics is crucial. The Z-factor (or Z') is a statistical measure of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[13]

MetricFormulaIdeal ValueCommon Causes for Poor Values
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 10Low virus titer, short incubation, insensitive detection.[13]
Z-Factor (Z') 1 - [ (3 * SD_Signal + 3 * SD_Background) / |Mean_Signal - Mean_Background| ]0.5 – 1.0High variability in replicates, narrow assay window.[14]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 15%Pipetting errors, edge effects, non-uniform cell seeding.

Experimental Protocols

Protocol: Generic Luciferase Reporter-Based Viral Entry Assay

This protocol outlines the steps for a typical antiviral screening assay using a virus that expresses a luciferase reporter upon successful infection of host cells.

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase host cells.

    • Dilute cells to the optimized seeding density in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).

    • Further dilute the compounds in the assay medium to the final desired concentrations.

    • Remove the culture medium from the cell plate and add the compound dilutions.

  • Virus Infection:

    • Thaw an aliquot of the reporter virus stock and dilute it in assay medium to the pre-determined optimal MOI.

    • Add the diluted virus to all wells except the "Cell Control" and "Compound Cytotoxicity" wells.

    • Incubate for the optimized period (e.g., 48-72 hours) at 37°C, 5% CO2.[15]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the plate from the incubator and add the luciferase substrate/lysis buffer to each well according to the manufacturer's instructions.[16]

    • Incubate for 10-15 minutes at room temperature on a plate shaker to ensure complete cell lysis.

    • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "Virus Control".

    • Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Infection cluster_readout Day 4: Assay Readout seed_cells Seed Host Cells in 96-Well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare Compound Serial Dilutions overnight_incubation->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds add_virus Infect Cells prepare_virus Prepare Virus Inoculum (Optimal MOI) prepare_virus->add_virus assay_incubation Incubate for 48-72h add_virus->assay_incubation add_reagent Add Luciferase Assay Reagent assay_incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Experimental workflow for a luciferase-based antiviral assay.

signaling_pathway cluster_virus cluster_cell Host Cell Virus Antiviral Compound Spike Viral Glycoprotein (e.g., Spike) Receptor Cell Surface Receptor (e.g., ACE2) Virus->Receptor Inhibits Binding Spike->Receptor 1. Binding Fusion Membrane Fusion & Genome Release Receptor->Fusion Replication Viral Replication & Translation Fusion->Replication Luciferase Luciferase Expression Replication->Luciferase Signal Luminescent Signal Luciferase->Signal

Caption: Simplified pathway of viral entry and reporter activation.

troubleshooting_flowchart start Inconsistent Assay Results check_variability High %CV in Replicates? start->check_variability check_window Low Signal-to-Background? check_variability->check_window No solution_variability Review Pipetting Technique Use Master Mixes Check for Edge Effects check_variability->solution_variability Yes check_background High Background Signal? check_window->check_background No solution_window Optimize Virus MOI Optimize Incubation Time Check Cell Density check_window->solution_window Yes solution_background Check Reagent Contamination Test for Compound Interference Use Opaque Plates check_background->solution_background Yes solution_reproducibility Standardize Protocol: Cell Passage, Reagent Lots Aliquot Virus Stock check_background->solution_reproducibility No

Caption: Logical flowchart for troubleshooting common assay issues.

References

Technical Support Center: Stability of Guanidine Cyclic Diimide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with guanidine (B92328) cyclic diimide (GCDI) compounds.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis, handling, and use of guanidine cyclic diimide compounds.

Issue 1: Rapid Degradation of the GCDI Compound in Solution

  • Symptom: You observe the disappearance of your GCDI compound and the reappearance of the starting guanidine and anhydride-derived dicarboxylic acid, as confirmed by HPLC, LC-MS, or NMR.

  • Probable Cause: Guanidine cyclic diimides are known to be highly susceptible to hydrolysis, especially in the presence of protic solvents like water, methanol, or ethanol.[1][2][3][4] The π-orbitals in the guanidine plane are significantly disrupted in the GCDI structure, making the guanidine carbon electrophilic and prone to nucleophilic attack by solvent molecules.[1][2][3][4]

  • Solution:

    • Solvent Choice: Whenever possible, use aprotic solvents such as acetonitrile (B52724), THF, or DCM for reactions and storage. If a protic solvent is unavoidable, use it at low temperatures and for the shortest possible time.

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Structural Modification: If synthetically feasible, introduce sterically bulky acyl substituents on the diimide ring. Increased steric hindrance can significantly improve the stability of the GCDI.[2]

Issue 2: Unexpected Side Reactions or Low Yield During Synthesis

  • Symptom: Formation of multiple byproducts or low yield of the desired GCDI compound during the cyclization reaction.

  • Probable Cause: The guanidine carbon in the GCDI is activated and can be susceptible to nucleophilic attack by other species in the reaction mixture, not just the desired intramolecular cyclization.[5] The choice of coupling agents and reaction conditions is critical.

  • Solution:

    • Reaction Conditions: The formation of GCDI is often carried out under mild conditions.[1][2][3][4] Optimization of temperature, reaction time, and stoichiometry of reagents is crucial.

    • Protecting Groups: If the guanidine starting material has other reactive functional groups, consider using appropriate protecting groups to prevent side reactions. A variety of protecting groups are available for guanidines, and their selection should be compatible with the overall synthetic strategy.

    • Purification: Use appropriate purification techniques, such as column chromatography on silica (B1680970) gel, to isolate the GCDI from unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why are guanidine cyclic diimide compounds so unstable?

A1: The instability of GCDIs stems from the disruption of the resonance stabilization of the guanidine group within the cyclic diimide structure.[1][2][3][4] This disruption makes the central carbon of the guanidine moiety highly electrophilic and susceptible to nucleophilic attack, most commonly by protic solvents, leading to rapid hydrolysis back to the parent guanidine and the corresponding dicarboxylic acid.[1][2][3][4]

Q2: How does pH affect the stability of GCDI compounds?

Q3: What are the best practices for storing GCDI compounds?

A3: To maximize the shelf-life of GCDI compounds, they should be stored as a solid in a desiccator at low temperatures (e.g., -20°C). If a solution is necessary, it should be prepared fresh in a dry, aprotic solvent and used immediately.

Q4: Can I use GCDI compounds in aqueous buffers for biological assays?

A4: Due to their inherent instability in protic solvents, using GCDI compounds directly in aqueous buffers is challenging and generally not recommended for prolonged experiments. If their use is unavoidable, it is crucial to perform control experiments to determine the compound's half-life under the specific assay conditions. The degradation of the GCDI could lead to misleading results.

Q5: How can I monitor the stability of my GCDI compound?

A5: The stability of a GCDI compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate the GCDI from its degradation products (the starting guanidine and the diacid). By monitoring the peak areas over time, you can determine the rate of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products and confirm the hydrolysis pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the GCDI and the appearance of signals from the degradation products.

Data Presentation

Table 1: Representative pH-Rate Profile for the Hydrolysis of an N-Acylimidazole (Analogous to GCDI) *

pHRate Constant (k, min⁻¹)Half-life (t½, min)
2.02.80.25
4.00.02824.8
6.00.005138.6
8.00.193.6
10.019.00.036

*Data is illustrative and based on the hydrolysis of N-acetylimidazole as a model for the pH-dependent stability of activated acyl groups.[6] Actual rates for specific GCDI compounds will vary.

Experimental Protocols

Protocol 1: General Procedure for Monitoring GCDI Stability by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of the GCDI compound at a known concentration (e.g., 1 mg/mL) in a dry, aprotic solvent (e.g., acetonitrile).

  • Incubation:

    • To determine stability in a specific solvent system (e.g., methanol/water mixture), add a small aliquot of the stock solution to the solvent system pre-equilibrated at a constant temperature (e.g., 25°C).

    • To assess pH-dependent stability, add the stock solution to a series of buffers with different pH values.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase to stop further degradation.

  • HPLC Analysis:

    • Inject the quenched sample onto a suitable HPLC system.

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a common starting point. The exact conditions will need to be optimized for the specific GCDI and its degradation products.

    • Detection: UV detection at a wavelength where the GCDI absorbs is typically used.

  • Data Analysis:

    • Determine the peak area of the GCDI at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (-k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualization

GCDI Guanidine Cyclic Diimide (Unstable) Guanidine Starting Guanidine GCDI->Guanidine Hydrolysis Diacid Dicarboxylic Acid GCDI->Diacid Hydrolysis Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Protic_Solvent->GCDI

Caption: Degradation pathway of a guanidine cyclic diimide in the presence of a protic solvent.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare GCDI Stock Solution Incubation Incubate in Test Medium Stock->Incubation Sampling Sample at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data_Analysis Calculate Rate Constant (k) HPLC->Data_Analysis Half_Life Determine Half-Life (t½) Data_Analysis->Half_Life

Caption: Experimental workflow for determining the stability of a GCDI compound.

Compound_Degrades Compound Degradation? Protic_Solvent Protic Solvent Present? Compound_Degrades->Protic_Solvent Yes Stable Compound Stable Compound_Degrades->Stable No Moisture Anhydrous Conditions? Protic_Solvent->Moisture No Use_Aprotic Use Aprotic Solvent Protic_Solvent->Use_Aprotic Yes Dry_Reagents Dry Solvents & Reagents Moisture->Dry_Reagents No Moisture->Stable Yes

Caption: Troubleshooting logic for GCDI compound degradation.

References

Technical Support Center: Enhancing Sustained Release Profiles of Drug-Polymer Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of sustained-release drug delivery systems. Our focus is on optimizing the release profile of a therapeutic agent (referred to as "Drug X") from a polymeric carrier ("Polymer Y").

Frequently Asked Questions (FAQs)

Q1: What is the "burst release" phenomenon and how can it be minimized?

A1: The burst release is a rapid initial release of a large amount of the drug from the delivery system upon contact with the release medium.[1][2] This can be caused by the presence of the drug adsorbed on the surface of the polymer or poorly encapsulated drug molecules. To minimize the burst effect, consider the following strategies:

  • Optimize the drug loading method: Ensure proper encapsulation of the drug within the polymer matrix. Techniques like solvent evaporation or nano-precipitation should be carefully controlled.

  • Washing step: Introduce a washing step after formulation to remove surface-adsorbed drugs.

  • Polymer selection: The choice of polymer and its properties, such as hydrophobicity and glass transition temperature, can significantly influence the burst release.[2]

  • Coating: Applying a drug-free polymer coating to the drug-loaded particles can act as a barrier to initial rapid diffusion.

Q2: How can I achieve a zero-order release kinetic profile?

A2: A zero-order release profile, where the drug is released at a constant rate, is often desirable for maintaining therapeutic drug levels.[3] Achieving this depends on the drug delivery system's design. Matrix systems, where the drug is uniformly dissolved or dispersed, often follow square-root-of-time kinetics. Reservoir systems, where a drug core is surrounded by a rate-controlling membrane, are more likely to exhibit zero-order release. The release mechanism should be primarily controlled by diffusion through the polymer membrane rather than polymer erosion.

Q3: What factors influence the drug loading efficiency in a polymer-drug conjugate?

A3: Drug loading efficiency is influenced by several factors, including:

  • Drug-polymer interaction: The affinity between the drug and the polymer matrix is crucial. Hydrophobic drugs are generally better encapsulated in hydrophobic polymers, and vice-versa.

  • Method of preparation: The technique used for encapsulation (e.g., solvent evaporation, emulsion diffusion, dialysis) plays a significant role.

  • Physicochemical properties of the drug: The solubility, molecular weight, and charge of the drug can affect its loading.

  • Polymer characteristics: The molecular weight, composition, and architecture of the polymer influence its drug-carrying capacity.[4]

Q4: How do I select an appropriate in vitro release test method?

A4: The choice of an in vitro release testing method depends on the properties of your drug delivery system. Common methods include:[5]

  • Sample and Separate: This simple method involves taking samples from the release medium at set intervals and replacing the volume with fresh media.[6] It is suitable for many formulations but can be cumbersome for long-term studies.[5]

  • Dialysis Bag Method: The drug-polymer conjugate is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), which is then placed in the release medium.[1][7][8] This method is useful for nanoparticles and prevents the need for sample filtration.

  • Flow-Through Cell (USP Apparatus 4): This method is suitable for poorly soluble drugs or when sink conditions need to be maintained precisely.

Troubleshooting Guide

Unexpected release profiles are a common challenge in drug delivery research. The following table outlines potential problems, their likely causes, and suggested solutions.

Problem Possible Causes Recommended Solutions
Excessive Burst Release 1. High amount of surface-adsorbed drug. 2. Poor drug encapsulation. 3. Polymer matrix is too porous.1. Wash the formulation with a suitable solvent to remove surface drug. 2. Optimize the formulation process (e.g., stirring speed, solvent evaporation rate). 3. Use a higher molecular weight polymer or a more hydrophobic polymer.
Incomplete Drug Release 1. Strong drug-polymer interactions preventing diffusion. 2. Drug degradation in the release medium.[9] 3. Non-sink conditions in the release test.[10]1. Modify the polymer to reduce interaction strength (e.g., change monomer ratio). 2. Assess drug stability at the pH and temperature of the release medium. Add stabilizers if necessary. 3. Increase the volume of the release medium or use a flow-through cell apparatus. Add surfactants to improve drug solubility.[10]
High Variability in Release Profiles 1. Inconsistent particle size distribution. 2. Non-homogenous drug distribution within the polymer matrix. 3. Inconsistent dissolution testing setup (e.g., agitation speed, temperature).[9]1. Optimize the formulation process to achieve a narrow particle size distribution. 2. Ensure uniform mixing during drug loading. 3. Standardize and validate the in vitro release testing protocol.
No Drug Release or Very Slow Release 1. Polymer degradation is too slow. 2. Drug is strongly bound within the polymer matrix. 3. The polymer is impermeable to the drug.1. Use a lower molecular weight polymer or a more rapidly degrading polymer (e.g., PLGA with a higher glycolic acid content). 2. Weaken the drug-polymer interaction by altering the formulation. 3. Increase the hydrophilicity of the polymer matrix or incorporate pore-forming agents.

Experimental Protocols

Protocol 1: Drug Loading into Polymer Y using Oil-in-Water (O/W) Emulsion Solvent Evaporation
  • Organic Phase Preparation: Dissolve a known amount of Polymer Y and Drug X in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), sodium dodecyl sulfate (B86663) (SDS)).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate, leading to the formation of drug-loaded polymer particles.

  • Particle Recovery: Collect the particles by centrifugation or filtration.

  • Washing and Drying: Wash the collected particles with deionized water to remove the surfactant and any unencapsulated drug. Lyophilize or air-dry the particles.

  • Drug Loading Calculation: Determine the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after dissolving a known weight of the particles in a suitable solvent.

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method
  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4) and temperature (37°C).[7]

  • Dialysis Bag Hydration: Cut a piece of dialysis tubing (with an appropriate MWCO to allow free diffusion of the drug but retain the polymer) and hydrate (B1144303) it in the release medium according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded Polymer Y particles and disperse them in a small volume of the release medium.

  • Loading the Dialysis Bag: Transfer the particle suspension into the hydrated dialysis bag and securely seal both ends.

  • Initiating the Release Study: Place the sealed dialysis bag into a vessel containing a known volume of the release medium, maintained at 37°C with constant stirring (e.g., 100 rpm).[7]

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[6]

  • Sample Analysis: Analyze the concentration of Drug X in the collected samples using a validated analytical method (e.g., UV-Vis, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation

Quantitative data from in vitro release studies should be presented in a clear and organized table to facilitate comparison between different formulations.

Table 1: Cumulative Release of Drug X from Different Polymer Y Formulations

Time (hours)Formulation A (% Release ± SD)Formulation B (% Release ± SD)Formulation C (% Release ± SD)
125.3 ± 2.115.8 ± 1.510.2 ± 0.9
445.7 ± 3.530.2 ± 2.822.5 ± 1.8
862.1 ± 4.248.9 ± 3.938.7 ± 3.1
1275.9 ± 5.165.4 ± 4.755.1 ± 4.3
2488.3 ± 6.380.1 ± 5.676.8 ± 5.9
4895.2 ± 7.092.5 ± 6.889.4 ± 6.5

Visualizations

Experimental Workflow for Developing a Sustained Release Formulation

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 Optimization A Drug & Polymer Selection B Drug Loading (e.g., Emulsion) A->B C Particle Characterization (Size, Zeta, Morphology) B->C D In Vitro Release Study (e.g., Dialysis Method) C->D E Analyze Release Data D->E F Kinetic Modeling E->F G Profile Meets Target? F->G H Final Formulation G->H Yes I Modify Formulation (e.g., Polymer MW, Drug:Polymer Ratio) G->I No I->B

Caption: Workflow for formulation, evaluation, and optimization.

Troubleshooting Logic for Unexpected Release Profiles

G Start Unexpected Release Profile Observed Problem Identify Problem Type Start->Problem Burst High Burst Release Problem->Burst Burst Incomplete Incomplete Release Problem->Incomplete Incomplete Variability High Variability Problem->Variability Variable Sol_Burst Action: - Wash particles - Optimize encapsulation - Increase polymer hydrophobicity Burst->Sol_Burst Sol_Incomplete Action: - Check sink conditions - Assess drug stability - Weaken drug-polymer interaction Incomplete->Sol_Incomplete Sol_Variability Action: - Standardize protocol - Ensure narrow particle size - Homogenize drug loading Variability->Sol_Variability

Caption: Decision tree for troubleshooting release profiles.

References

Validation & Comparative

Revolutionizing Influenza Treatment: A Novel Prodrug Demonstrates Potent Activity Against Oseltamivir-Resistant H275Y Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – Researchers have unveiled a groundbreaking prodrug, Osc-gcdi(P), which has demonstrated significant antiviral activity against the oseltamivir-resistant H275Y mutant influenza virus. This development offers a promising new therapeutic avenue for combating drug-resistant influenza strains, a growing concern in global public health. Osc-gcdi(P), an orally administrable prodrug of guanidino oseltamivir (B103847) carboxylate (GOC), is engineered for enhanced oral bioavailability and a prolonged pharmacokinetic profile, allowing for sustained release of the active antiviral agent.

The emergence of influenza strains resistant to standard antiviral medications, such as oseltamivir (Tamiflu®), underscores the urgent need for novel treatment strategies. The H275Y mutation in the neuraminidase (NA) protein is the most prevalent cause of oseltamivir resistance in H1N1 influenza viruses, rendering a key component of the current antiviral arsenal (B13267) less effective.

Recent studies have shown that Osc-gcdi(P) not only exhibits potent efficacy against wild-type influenza but also maintains its antiviral activity against the challenging H275Y mutant. This indicates that Osc-gcdi(P) could be a critical tool in managing seasonal epidemics and potential pandemics involving oseltamivir-resistant influenza.

Comparative Antiviral Efficacy

In vitro studies have quantified the potent antiviral activity of Osc-gcdi(P) and its active metabolite, GOC, against both wild-type and H275Y mutant influenza A viruses. The data, summarized below, highlights the superior or comparable efficacy of these compounds compared to the widely used antiviral, oseltamivir carboxylate (OSC), the active form of oseltamivir.

CompoundVirus StrainEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Osc-gcdi(P) A/Korea/2785/2009 (H1N1, H275Y) < 0.005 > 100 > 20,000
A/Hong Kong/8/68 (H3N2)< 0.005> 100> 20,000
Influenza B/Lee/402.21> 100> 45.2
GOC (Active Form) A/Korea/2785/2009 (H1N1, H275Y) < 0.005 > 100 > 20,000
A/Hong Kong/8/68 (H3N2)< 0.005> 100> 20,000
Influenza B/Lee/402.30> 100> 43.5
OSC (Oseltamivir) A/Korea/2785/2009 (H1N1, H275Y) 1.50 > 100 > 66.7
A/Hong Kong/8/68 (H3N2)< 0.005> 100> 20,000
Influenza B/Lee/401.95> 100> 51.3

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. A lower value indicates higher potency. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher value indicates lower toxicity. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

In Vivo Therapeutic Efficacy in a Mouse Model

The therapeutic potential of Osc-gcdi(P) was further validated in a mouse model of influenza infection. Mice infected with the oseltamivir-resistant H275Y influenza A virus strain (A/Korea/2785/2009) were treated with Osc-gcdi(P), oseltamivir phosphate (B84403) (OS-P), or a placebo (vehicle).

Treatment Group (Oral Administration)Dosage (mg/kg)Survival Rate (%)Mean Body Weight Change on Day 7 (%)
Osc-gcdi(P) 10 100 +2.5
180-5.0
Oseltamivir Phosphate (OS-P) 10 20 -18.0
10-20.0 (by day 5)
Vehicle (Control) -0-22.0 (by day 5)

These in vivo results demonstrate the remarkable efficacy of Osc-gcdi(P) in a model of severe, drug-resistant influenza infection, with a single 10 mg/kg oral dose leading to 100% survival and weight gain. In stark contrast, the standard dose of oseltamivir phosphate showed minimal protective effect.

Mechanism of Action and Experimental Workflow

Osc-gcdi(P) is designed as a prodrug that is absorbed in the intestine and then forms covalent adducts with serum proteins. This allows for the sustained release of the active antiviral compound, guanidino oseltamivir carboxylate (GOC), maintaining therapeutic concentrations in the bloodstream over an extended period. GOC, like oseltamivir, is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. By blocking neuraminidase, GOC prevents the spread of the virus.

experimental_workflow cluster_invitro In Vitro Antiviral Activity Assessment cluster_invivo In Vivo Therapeutic Efficacy Study virus_prep Virus Preparation (Wild-type & H275Y mutant) drug_treatment Treatment with Osc-gcdi(P), GOC, OSC virus_prep->drug_treatment cell_culture Cell Culture (MDCK cells) cell_culture->drug_treatment cpe_assay Cytopathic Effect (CPE) Assay drug_treatment->cpe_assay data_analysis_invitro Calculation of EC50, CC50, and SI cpe_assay->data_analysis_invitro animal_model Mouse Model (BALB/c mice) infection Infection with H275Y Mutant Influenza animal_model->infection treatment_groups Oral Administration of Osc-gcdi(P), OS-P, Vehicle infection->treatment_groups monitoring Monitoring of Survival & Body Weight treatment_groups->monitoring data_analysis_invivo Comparative Analysis of Efficacy monitoring->data_analysis_invivo mechanism_of_action cluster_prodrug Prodrug Administration and Activation cluster_antiviral Antiviral Mechanism osc_gcdi_p Oral Administration of Osc-gcdi(P) absorption Intestinal Absorption osc_gcdi_p->absorption High Bioavailability protein_binding Formation of Covalent Adducts with Serum Proteins absorption->protein_binding sustained_release Sustained Release of GOC (Active Drug) protein_binding->sustained_release Prolonged Pharmacokinetics goc GOC in Bloodstream sustained_release->goc Maintains Therapeutic Levels na_inhibition Inhibition of Viral Neuraminidase (NA) goc->na_inhibition virus_release_blocked Blocks Release of New Virus Particles na_inhibition->virus_release_blocked spread_prevention Prevents Viral Spread virus_release_blocked->spread_prevention

Evaluating the Safety and Toxicity Profile of a Novel Antiviral Agent: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel antiviral therapeutics is a critical component of global preparedness against emerging and endemic viral diseases. A rigorous evaluation of the safety and toxicity profile of any new antiviral candidate is paramount before it can be considered for clinical use. This guide provides a comparative framework for assessing the safety and toxicity of a hypothetical novel antiviral compound, referred to as Osc-gcdi(P), against established antiviral agents. As no public data currently exists for a compound named "Osc-gcdi(P)," this document will serve as a guide to the expected safety and toxicity evaluation process for a new antiviral drug, contextualized with data from existing therapies.

The safety assessment of an antiviral drug is a multi-stage process, beginning with preclinical in vitro and in vivo studies and progressing through phased clinical trials.[1][2] This process aims to identify potential toxicities, establish a safe dosing range, and compare the risk-benefit profile with existing treatments.[3]

Comparative Safety and Toxicity Data of Antiviral Agents

A crucial step in evaluating a new antiviral like Osc-gcdi(P) is to benchmark its safety profile against that of currently approved drugs. The following tables summarize key safety and toxicity parameters for several well-known antiviral agents. The data for Osc-gcdi(P) is presented as "To Be Determined (TBD)" to illustrate the data points that would be critical for comparison.

Table 1: In Vitro Cytotoxicity and Antiviral Activity

Antiviral AgentCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
Osc-gcdi(P) TBDTBDTBDTBD
Remdesivir HAE cells>100.01>1000
Favipiravir Vero E6 cells>40061.88>6.46
Molnupiravir Vero E6 cells>100.3>33
Oseltamivir MDCK cells>10000.009>111,111
Zanamivir MDCK cells>10000.001>1,000,000

CC50 (50% cytotoxic concentration): The concentration of the drug that causes the death of 50% of host cells.[4] IC50 (50% inhibitory concentration): The concentration of the drug that inhibits viral activity by 50%.[5] SI (Selectivity Index): A measure of the drug's therapeutic window in vitro. A higher SI is desirable.[5]

Table 2: Preclinical In Vivo Toxicity Findings in Animal Models

Antiviral AgentAnimal ModelKey Toxicity FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Osc-gcdi(P) TBDTBDTBD
Remdesivir Rhesus monkeysRenal toxicity at high doses10 mg/kg/day
Favipiravir Rats, MonkeysTeratogenicity, embryo-fetal toxicity, effects on hematopoietic tissues and liver function.[2][3]Not explicitly stated in provided search results.
Molnupiravir RatsBone and cartilage toxicity.[2]Not explicitly stated in provided search results.
Acyclovir Rats, DogsNephrotoxicity at high doses, neurotoxicity.Not explicitly stated in provided search results.

Table 3: Common Adverse Events in Human Clinical Trials

Antiviral AgentCommon Adverse Events (Incidence >5%)Serious Adverse Events
Osc-gcdi(P) TBDTBD
Remdesivir Nausea, elevated transaminases, infusion-related reactions.[6][7]Acute kidney injury, hypotension.[2][7]
Favipiravir Diarrhea, increased uric acid, neutropenia.Teratogenicity is a major concern.[3]
Molnupiravir Diarrhea, nausea, dizziness.Potential for embryo-fetal toxicity.[2]
Paxlovid (Nirmatrelvir/Ritonavir) Dysgeusia (altered taste), diarrhea, hypertension, myalgia.Hepatotoxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable safety and toxicity data.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the antiviral agent that is toxic to host cells (CC50).

  • Methodology:

    • Host cells (e.g., Vero E6, MDCK, or relevant human cell lines) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[5]

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the antiviral compound. A set of wells without the drug serves as a control.

    • The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

    • The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[5]

2. Repeat-Dose Toxicity Studies in Animals

  • Objective: To evaluate the toxic effects of the antiviral agent after repeated administration over a specific period and to identify the No-Observed-Adverse-Effect Level (NOAEL).[8]

  • Methodology:

    • Two animal species are typically used, one rodent (e.g., rats) and one non-rodent (e.g., monkeys or dogs).[8]

    • Animals are divided into multiple groups, including a control group (vehicle only) and at least three dose groups (low, mid, and high).

    • The antiviral drug is administered daily for a specified duration (e.g., 28 days or 90 days) via a clinically relevant route (e.g., oral gavage, intravenous injection).

    • Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and behavioral changes.

    • Blood and urine samples are collected at regular intervals for hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a complete necropsy is performed, and organs are weighed and examined for gross pathological changes.

    • Tissues from all major organs are collected, preserved, and subjected to histopathological examination.

    • The NOAEL is determined as the highest dose at which no significant adverse effects are observed.[2]

Visualizing the Preclinical Safety Evaluation Workflow

The following diagram illustrates the typical workflow for the preclinical safety and toxicity assessment of a novel antiviral drug like Osc-gcdi(P).

Preclinical_Safety_Workflow cluster_decision Decision Point antiviral_activity Antiviral Activity (IC50) cytotoxicity Cytotoxicity Assays (CC50) si_calc Selectivity Index (SI) Calculation mechanism Mechanism of Action Studies resistance Resistance Profiling pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) resistance->pk_pd acute_tox Acute Toxicity Studies repeat_dose_tox Repeat-Dose Toxicity Studies safety_pharm Safety Pharmacology genotoxicity Genotoxicity Studies repro_tox Reproductive & Developmental Toxicity go_nogo Go/No-Go for Clinical Trials repro_tox->go_nogo clinical_trials IND Submission & Phase I Clinical Trials go_nogo->clinical_trials Proceed optimization Lead Optimization go_nogo->optimization Re-evaluate/ Optimize

References

The Prodrug Advantage: Benchmarking the GCDI Strategy Against Competing Oral Drug Delivery Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, many promising drug candidates face the significant hurdle of poor oral bioavailability, limiting their therapeutic potential. To address this challenge, various oral delivery technologies have been developed. This guide provides a comprehensive comparison of the Guanidino-Cyclic Diimide (GCDI) prodrug strategy against other prominent oral delivery technologies, offering insights into their mechanisms, performance, and the experimental data that underpins them.

Executive Summary

The GCDI prodrug strategy has emerged as a powerful tool for enhancing the oral bioavailability of drugs containing a guanidine (B92328) group, a functional group notorious for its poor membrane permeability. This approach temporarily masks the highly basic guanidine moiety, increasing the drug's lipophilicity and facilitating its absorption across the intestinal epithelium. Once absorbed, the GCDI promoiety is cleaved, releasing the active parent drug into systemic circulation. This guide benchmarks the GCDI strategy against three other widely used oral delivery technologies: lipid-based formulations, amorphous solid dispersions (ASDs), and nanoparticle systems. Each technology offers distinct advantages and is suited for different types of drug molecules. The selection of an appropriate oral delivery technology is a critical decision in the drug development process, and a thorough understanding of their comparative performance is essential.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the oral bioavailability enhancement achieved by the GCDI prodrug strategy and other leading technologies. It is important to note that direct head-to-head studies using the same parent drug across all technologies are limited. Therefore, this comparison focuses on the magnitude of improvement observed in representative studies.

Table 1: Performance Metrics of Oral Delivery Technologies

TechnologyParent Drug ExampleKey Performance MetricsFold Increase in Oral BioavailabilityReference
GCDI Prodrug Strategy Guanidino-Oseltamivir Carboxylate (GOC)Oral Bioavailability: <4% (parent) vs. up to 31% (prodrug)~8-fold[1][2]
Lipid-Based Formulations (SEDDS) Isopropoxy Benzene (B151609) Guanidine (IBG)Enhanced solubility and absorption>2-fold[3]
Amorphous Solid Dispersions (ASDs) DasatinibCmax: 2.0-fold increase; AUC: 1.5-fold increase1.5-fold[4]
Nanoparticle Systems PaclitaxelCmax: 8.8-fold increase; AUC: 15.67-fold increase~15-fold[5]

Table 2: Pharmacokinetic Parameters of Orally Delivered Drugs Using Different Technologies

TechnologyParent Drug ExampleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
GCDI Prodrug Strategy Guanidino-Oseltamivir Carboxylate (GOC)~1500 (as active metabolite)~4~8000 (as active metabolite)[2]
Lipid-Based Formulations (SEDDS) Isopropoxy Benzene Guanidine (IBG)~450~1~2000[3]
Amorphous Solid Dispersions (ASDs) Dasatinib~300~1~1500[4]
Nanoparticle Systems Paclitaxel~500~2~3000[5]

Mechanism of Action and Signaling Pathways

The GCDI prodrug strategy is particularly relevant for antiviral drugs like Guanidino-Oseltamivir Carboxylate (GOC), a potent neuraminidase inhibitor. Neuraminidase is a key enzyme for the release of new viral particles from infected cells. By inhibiting this enzyme, the spread of the virus is halted. The following diagram illustrates the mechanism of action of neuraminidase inhibitors and their impact on viral replication.

neuraminidase_inhibition_pathway cluster_host_cell Infected Host Cell Virus Influenza Virus Binding Virus Binding & Entry Virus->Binding Attachment HostCell Host Cell Replication Viral Replication HostCell->Replication Receptor Sialic Acid Receptor Binding->HostCell Budding Virus Budding Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase requires Release Virus Release Neuraminidase->Release cleaves sialic acid for Infection Infection of New Cells Release->Infection Inhibitor Neuraminidase Inhibitor (e.g., GOC) Inhibitor->Neuraminidase Inhibits

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Dissolution Testing

This protocol is a representative method for assessing the in vitro release of an oral drug formulation.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling: 5 mL aliquots are withdrawn at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. The withdrawn volume is replaced with fresh dissolution medium.

  • Analysis: The concentration of the drug in the samples is determined by a validated High-Performance Liquid Chromatography (HPLC) method.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an orally administered drug.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dosing: The drug formulation is administered orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80 °C until analysis.

  • Analysis: Plasma drug concentrations are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated using non-compartmental analysis.

Stability Testing

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug products.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: Appearance, assay, degradation products, dissolution, and moisture content.

  • Acceptance Criteria: Pre-defined specifications for each test parameter.

High-Performance Liquid Chromatography (HPLC) Method for Oseltamivir (B103847) Analysis

This is a representative HPLC method for the quantification of oseltamivir in plasma samples.[6][7]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

  • Quantification: A calibration curve is constructed using standard solutions of oseltamivir in plasma.

Experimental and Logical Workflows

The development and evaluation of an oral drug delivery technology follows a structured workflow, from initial formulation to in vivo testing. The following diagram illustrates a typical workflow for benchmarking different oral delivery strategies.

experimental_workflow Start Parent Drug with Poor Oral Bioavailability Formulation Formulation Development Start->Formulation GCDI GCDI Prodrug Synthesis Formulation->GCDI Lipid Lipid-Based Formulation Formulation->Lipid ASD Amorphous Solid Dispersion Formulation->ASD Nano Nanoparticle Formulation Formulation->Nano InVitro In Vitro Characterization GCDI->InVitro Lipid->InVitro ASD->InVitro Nano->InVitro Dissolution Dissolution Testing InVitro->Dissolution Stability Stability Studies InVitro->Stability InVivo In Vivo Evaluation (Animal Model) InVitro->InVivo PK Pharmacokinetic Studies InVivo->PK Efficacy Efficacy Studies InVivo->Efficacy Comparison Comparative Data Analysis PK->Comparison Efficacy->Comparison Selection Optimal Technology Selection Comparison->Selection

Caption: A typical workflow for comparing oral delivery technologies.

Conclusion

The GCDI prodrug strategy represents a highly effective and targeted approach for improving the oral bioavailability of guanidine-containing drugs. Its ability to reversibly mask the problematic guanidinium (B1211019) group leads to significant improvements in intestinal absorption. While other technologies like lipid-based formulations, amorphous solid dispersions, and nanoparticles also offer substantial benefits for a broader range of poorly soluble drugs, the GCDI strategy provides a tailored solution for a specific, yet important, class of molecules. The choice of the optimal oral delivery technology will ultimately depend on the physicochemical properties of the drug candidate and the specific therapeutic goals. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the critical path of bringing new oral medicines to patients.

References

A Comparative Analysis of O-GlcNAc Transferase Inhibitor (OGT-i) Efficacy in Preclinical Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The following guide provides a statistical analysis and comparison of the preclinical efficacy of O-GlcNAc Transferase inhibitors (OGT-i), here hypothetically designated as Osc-gcdi(P), against standard-of-care chemotherapy in colorectal cancer (CRC) models. O-GlcNAc transferase (OGT) is an enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to proteins, a post-translational modification implicated in the pathogenesis of several cancers, including colorectal cancer.[1][2][3][4] Elevated OGT expression in colon cancer is associated with a poorer prognosis, making it a compelling target for novel therapeutic strategies.[3] This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of OGT inhibitors against current treatment options.

Comparative Efficacy Data

Due to the absence of direct head-to-head in vivo preclinical studies comparing a specific OGT inhibitor with standard-of-care chemotherapy in a colorectal cancer model, this section presents available data for each treatment type from separate representative studies.

Table 1: Preclinical Efficacy of OGT Inhibition in Colorectal Cancer Cell Lines (in vitro)

Cell LineTreatmentEndpointResultReference
HT29OGT siRNAColony FormationReduced colony forming potential[1]
HCT116OGT siRNAColony FormationReduced colony forming potential[1]
Multiple CRC cell linesOSMI-1 (OGT inhibitor)Cell ViabilityDose-dependent suppression of viability[2]

Table 2: Representative Preclinical Efficacy of Standard-of-Care Chemotherapy in Colorectal Cancer Xenograft Models (in vivo)

ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
DLD-1 Xenografts5-Fluorouracil (5-FU)40 mg/kg/day, twice a week for 3 weeksSignificant reduction in tumor volume[5]
HCT116 Xenografts5-Fluorouracil (5-FU) + XAV93925 mg/kg (5-FU)44.99%[6]
MC38 Xenografts5-FU + OxaliplatinNot specifiedSignificant reduction in tumor growth rate[7]

Experimental Protocols

Below are detailed methodologies for representative preclinical experiments evaluating the efficacy of OGT inhibitors and standard-of-care chemotherapy in colorectal cancer models.

Protocol 1: In Vitro Assessment of OGT Inhibitor Efficacy
  • Cell Lines and Culture: Human colorectal cancer cell lines (e.g., HT29, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of an OGT inhibitor (e.g., OSMI-1) or with siRNA targeting OGT to assess dose-dependent effects. A control group is treated with vehicle (e.g., DMSO) or a non-targeting siRNA.

  • Cell Viability Assay: Cell viability is measured using assays such as the MTS or MTT assay after a specified incubation period (e.g., 48-72 hours). Absorbance is read on a microplate reader to determine the percentage of viable cells relative to the control.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the OGT inhibitor or siRNA. After 10-14 days, colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted to assess long-term proliferative capacity.[1]

  • Statistical Analysis: Data are presented as mean ± standard deviation. Statistical significance between treatment groups and controls is determined using a Student's t-test or ANOVA, with a p-value < 0.05 considered significant.

Protocol 2: In Vivo Xenograft Model for Efficacy Assessment
  • Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used. All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Tumor Implantation: Human colorectal cancer cells (e.g., HCT116, DLD-1) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[8]

    • OGT Inhibitor Group: Administered with the OGT inhibitor (hypothetical Osc-gcdi(P)) at a predetermined dose and schedule (e.g., daily oral gavage).

    • Standard-of-Care Group: Administered with a standard chemotherapy regimen (e.g., 5-FU at 25-40 mg/kg, intraperitoneally, twice weekly).[5][6]

    • Combination Group: Administered with both the OGT inhibitor and standard-of-care chemotherapy.

    • Control Group: Administered with the vehicle used for drug delivery.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: (length × width²)/2.[9] Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage.

  • Statistical Analysis: Differences in tumor growth between the treatment and control groups are analyzed using statistical methods such as repeated-measures ANOVA or t-tests. Survival analysis may be performed using Kaplan-Meier curves and the log-rank test.

Visualizations: Pathways and Workflows

Signaling Pathways

The mechanism of action for OGT inhibitors involves the modulation of key signaling pathways that are often dysregulated in cancer. O-GlcNAcylation affects the stability and activity of numerous oncoproteins and tumor suppressors. Key pathways influenced by OGT include:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. OGT can modulate the activity of key components of this pathway.

  • Wnt/β-catenin Pathway: Aberrant Wnt signaling is a hallmark of many colorectal cancers. O-GlcNAcylation of β-catenin can affect its stability and transcriptional activity.[4]

  • NF-κB Signaling: This pathway is involved in inflammation and cell survival. OGT can modify components of the NF-κB pathway, impacting its activation.[4]

  • c-Myc Regulation: The oncoprotein c-Myc is a critical driver of cell proliferation and metabolism, and its stability can be influenced by O-GlcNAcylation.

OGT_Signaling_Pathway O-GlcNAc Transferase (OGT) Signaling in Cancer cluster_input Cellular Nutrients cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_pathways Oncogenic Signaling Pathways cluster_hallmarks Cancer Hallmarks Glucose Glucose HBP HBP Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT (Osc-gcdi(P) Target) UDP_GlcNAc->OGT Substrate PI3K_Akt PI3K/Akt/mTOR OGT->PI3K_Akt O-GlcNAcylates Wnt_BetaCatenin Wnt/β-catenin OGT->Wnt_BetaCatenin O-GlcNAcylates NF_kB NF-κB OGT->NF_kB O-GlcNAcylates c_Myc c-Myc OGT->c_Myc O-GlcNAcylates Osc_gcdiP Osc-gcdi(P) (OGT Inhibitor) Osc_gcdiP->OGT Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival Wnt_BetaCatenin->Proliferation Invasion Invasion & Metastasis Wnt_BetaCatenin->Invasion NF_kB->Survival c_Myc->Proliferation

Caption: OGT Signaling Pathway and the Action of Osc-gcdi(P).

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical in vivo study comparing an OGT inhibitor to standard-of-care chemotherapy.

Preclinical_Workflow Preclinical Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 21 days) cluster_analysis Data Collection & Analysis Cell_Culture 1. CRC Cell Culture (e.g., HCT116) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Group_A Group A: Vehicle Control Randomization->Group_A Group_B Group B: Osc-gcdi(P) Randomization->Group_B Group_C Group C: Standard of Care (e.g., 5-FU) Randomization->Group_C Group_D Group D: Combination Randomization->Group_D Monitoring 5. Monitor Tumor Volume & Body Weight (2x/week) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Group_D->Monitoring Endpoint 6. Study Endpoint: Tumor Excision & Weight Monitoring->Endpoint Analysis 7. Statistical Analysis (TGI, p-values) Endpoint->Analysis

Caption: Workflow for a Comparative Preclinical Xenograft Study.

References

Independent Verification of Sustained Release Mechanisms: A Comparative Analysis of Osc-gcdi(P) with Alternative Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical sustained-release platform, Osc-gcdi(P), with established alternative technologies. The analysis is supported by representative experimental data and detailed protocols to assist in the independent verification of sustained-release mechanisms.

1. Overview of Sustained-Release Technologies

Sustained-release oral solid dosage forms are critical in modern therapeutics for improving patient compliance, reducing dosing frequency, and maintaining consistent drug concentrations in the bloodstream. This is achieved by controlling the rate at which the active pharmaceutical ingredient (API) is released from the dosage form. This guide focuses on a comparative analysis of three distinct mechanisms:

  • Osc-gcdi(P) (Hypothetical Hydrophilic Matrix System): For the purpose of this guide, Osc-gcdi(P) is defined as a hydrophilic matrix system. The API is uniformly dispersed within a matrix of a swellable, hydrophilic polymer, such as hydroxypropyl methylcellulose (B11928114) (HPMC).[1][2] The release of the drug is primarily governed by a combination of diffusion through the hydrated gel layer and erosion of the matrix itself.[3][4]

  • Osmotic Pump Systems: These systems utilize osmotic pressure as the driving force for controlled drug delivery.[5][6][7][8] The core tablet, containing the drug and an osmotic agent, is coated with a semipermeable membrane. An orifice is drilled through this membrane, and upon contact with gastrointestinal fluids, water is drawn into the tablet, dissolving the drug and pushing it out through the orifice at a constant rate.[9]

  • Reservoir Systems: In this design, a drug core is encapsulated by a polymer membrane.[10][11] The rate of drug release is controlled by the diffusion of the drug across this membrane. The properties of the polymer film and the drug's characteristics determine the release kinetics.[10][11]

2. Comparative Analysis of Release Mechanisms

The following diagram illustrates the conceptual sustained-release mechanism of the hypothetical Osc-gcdi(P) hydrophilic matrix system.

Osc-gcdi(P) Sustained Release Mechanism cluster_0 Initial State (Dry Tablet) cluster_1 Hydration and Gel Formation cluster_2 Drug Release Tablet Osc-gcdi(P) Tablet API + HPMC Matrix Hydration Water Ingress Gel Layer Formation Tablet->Hydration GI Fluid Contact Release Diffusion of API Matrix Erosion Hydration->Release Controlled Release

Caption: Sustained release mechanism of the hypothetical Osc-gcdi(P).

A comparison of the key characteristics of these three systems is presented in Table 1.

FeatureOsc-gcdi(P) (Hydrophilic Matrix)Osmotic Pump SystemReservoir System
Release Mechanism Diffusion and ErosionOsmotic PressureDiffusion
Kinetics Typically non-zero-order (e.g., Higuchi)Zero-orderTypically first-order or zero-order
Influence of GI pH Can be dependent on polymer propertiesIndependent[7][9]Generally independent
Influence of GI Motility Can be affectedIndependent[7][9]Generally independent
Manufacturing Complexity Relatively simple (e.g., direct compression)Complex (requires coating and drilling)Moderately complex (requires coating)
Cost LowHighModerate
Dose Dumping Risk LowLow (if membrane is intact)Potential if membrane ruptures[12]

Table 1: Comparison of Sustained-Release Technology Characteristics.

3. Experimental Verification of Sustained Release

The independent verification of a sustained-release mechanism is predominantly conducted through in vitro dissolution testing. This testing measures the rate and extent of drug release from the dosage form under controlled laboratory conditions that simulate the physiological environment.[13][14]

The following diagram outlines a typical experimental workflow for this verification process.

Experimental Workflow for Sustained Release Verification cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis Formulation Prepare Dosage Form Dissolution Perform Dissolution Test (e.g., USP App. 2) Formulation->Dissolution Media Prepare Dissolution Medium Media->Dissolution Sampling Collect Samples at Time Intervals Dissolution->Sampling Quantification Quantify API in Samples (e.g., HPLC/UV-Vis) Sampling->Quantification Kinetics Model Release Kinetics Quantification->Kinetics

Caption: Workflow for in vitro verification of sustained release.

3.1. Detailed Experimental Protocol: In Vitro Dissolution Testing

This protocol is a generalized method for assessing the in vitro release profile of sustained-release oral solid dosage forms.

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[14]

  • Dissolution Medium: 900 mL of a buffered solution, typically simulating gastric fluid (e.g., pH 1.2) or intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer).[15] The choice of medium should be justified based on the drug's properties and intended release site.

  • Temperature: Maintained at 37 ± 0.5°C.[16]

  • Paddle Speed: Typically set at 50 or 75 RPM.[16]

  • Sampling Intervals: Samples (e.g., 5 mL) are withdrawn at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). The withdrawn volume is immediately replaced with fresh, pre-warmed dissolution medium.[15]

  • Analysis: The concentration of the API in each sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]

  • Data Reporting: The cumulative percentage of drug released is plotted against time.

4. Quantitative Data and Release Kinetics

The data obtained from dissolution studies can be fitted to various mathematical models to understand the underlying release mechanism.[17][18]

4.1. Comparative Dissolution Data

The following table presents hypothetical dissolution data for our three comparative systems.

Time (hours)Osc-gcdi(P) (% Released)Osmotic Pump (% Released)Reservoir System (% Released)
1201015
2352028
4554050
6706068
8828082
12959896
24100100100

Table 2: Hypothetical Cumulative Drug Release Data.

4.2. Analysis of Release Kinetics

Different kinetic models can be applied to the dissolution data to elucidate the release mechanism.[19]

  • Zero-Order Kinetics: The drug release rate is constant over time, independent of concentration. This is characteristic of osmotic pump systems.[8][18]

  • First-Order Kinetics: The release rate is proportional to the amount of drug remaining in the dosage form. This can be observed in some reservoir systems.

  • Higuchi Model: This model describes drug release from a matrix system where the release is governed by Fickian diffusion. The cumulative amount of drug released is proportional to the square root of time. This is often applicable to hydrophilic matrix systems like Osc-gcdi(P).[17][18]

  • Korsmeyer-Peppas Model: This is a more generalized model that can describe release from polymeric systems when the mechanism is unknown or a combination of diffusion and erosion.[18]

The following diagram illustrates the relationship between the release profile and the dominant release kinetics.

Drug Release Kinetics Comparison cluster_systems Sustained Release Systems cluster_kinetics Dominant Release Kinetics Matrix Osc-gcdi(P) (Hydrophilic Matrix) Higuchi Higuchi Model (Diffusion/Erosion) Matrix->Higuchi Often Follows Osmotic Osmotic Pump ZeroOrder Zero-Order (Constant Rate) Osmotic->ZeroOrder Typically Follows Reservoir Reservoir System Reservoir->ZeroOrder Can Follow FirstOrder First-Order (Concentration Dependent) Reservoir->FirstOrder Can Follow

Caption: Correlation between delivery systems and release kinetics.

The independent verification of a sustained-release mechanism requires a systematic approach involving standardized in vitro dissolution testing and rigorous kinetic data analysis. While the hypothetical Osc-gcdi(P), as a hydrophilic matrix system, offers manufacturing simplicity, its release kinetics are often complex and influenced by the gastrointestinal environment. In contrast, osmotic pump systems provide a more consistent, zero-order release profile that is independent of physiological variables, albeit at a higher manufacturing cost and complexity. Reservoir systems offer a balance but carry a risk of dose dumping if the membrane is compromised. The selection of an appropriate sustained-release technology and the verification of its mechanism are critical for ensuring consistent product performance and therapeutic efficacy.

References

Comparative study of Osc-gcdi(P) efficacy in different animal models of influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of Osc-gcdi(P), a novel broad-spectrum anti-influenza agent, with established antiviral alternatives. The data presented is collated from various studies utilizing animal models of influenza virus infection, offering an objective overview of therapeutic performance and detailed experimental methodologies.

Introduction to Osc-gcdi(P)

Osc-gcdi(P) is an innovative, orally active prodrug of guanidino oseltamivir (B103847) carboxylate (GOC). This novel strategy enhances oral bioavailability and prolongs the pharmacokinetic profile of the active compound.[1] It has demonstrated significant inhibitory effects against both wild-type and oseltamivir-resistant (H275Y) influenza virus strains in mouse models.[1]

Comparative Efficacy in Animal Models

The efficacy of antiviral agents is commonly evaluated in mice and ferrets, as these models recapitulate many aspects of human influenza infection. Key parameters for assessing efficacy include survival rates, reduction in viral titers in the lungs, and mitigation of weight loss.

Table 1: Survival Rate of Infected Mice
Treatment GroupChallenge Virus StrainDosing RegimenSurvival Rate (%)
Osc-gcdi(P) A/California/04/2009 (H1N1pdm)Single oral dose100%
Oseltamivir A/California/04/2009 (H1N1pdm)Twice daily for 5 daysVariable (often requires multiple doses for high efficacy)
Favipiravir (B1662787) A/Mississippi/3/2001 (H1N1; H275Y)50-100 mg/kg/day100% [2]
Baloxavir Marboxil Influenza A(H5N1)≥ 10 mg/kg, 1 dose100%
Table 2: Reduction in Lung Viral Titer in Mice
Treatment GroupChallenge Virus StrainTime PointViral Titer Reduction (log10 PFU/g or TCID50/mL)
Osc-gcdi(P) A/California/04/2009 (H1N1pdm)Day 5 post-infectionSignificant reduction (Specific values to be extracted from primary source)
Oseltamivir A/California/04/2009 (H1N1pdm)Day 5 post-infectionSignificant reduction
Favipiravir Influenza A/California/04/2009 (H1N1pdm)Not specifiedSignificant decrease [2]
Baloxavir Marboxil Influenza A/WSN/33Not specifiedSignificantly lower than NAIs or favipiravir
Table 3: Body Weight Change in Infected Mice
Treatment GroupChallenge Virus StrainObservation PeriodBody Weight Change
Osc-gcdi(P) A/California/04/2009 (H1N1pdm)14 days post-infectionMinimal weight loss, rapid recovery
Oseltamivir A/California/04/2009 (H1N1pdm)14 days post-infectionInitial weight loss, gradual recovery
Favipiravir Influenza B/Memphis/20/96Not specifiedDose-dependent protection from weight loss [3]
Baloxavir Marboxil Influenza A(H5N1)Not specifiedProtection against weight loss

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the potential for drug resistance and identifying synergistic combination therapies.

  • Osc-gcdi(P): As a prodrug, Osc-gcdi(P) is converted to its active form, guanidino oseltamivir carboxylate (GOC), in the body. GOC is a potent neuraminidase inhibitor. The prodrug design, based on a reversibly degradable guanidine (B92328) imide, facilitates high oral bioavailability and a prolonged half-life.[1] After absorption, Osc-gcdi(P) can form covalent adducts with serum proteins, leading to a sustained release of the active GOC.[1]

  • Oseltamivir: This is also a neuraminidase inhibitor that prevents the release of new virus particles from infected cells.[4]

  • Favipiravir: It acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication.[3]

  • Baloxavir Marboxil: This drug inhibits the cap-dependent endonuclease activity of the viral polymerase, a crucial step in viral mRNA synthesis.

Below is a diagram illustrating the distinct mechanisms of action of these antiviral agents.

Antiviral_Mechanisms cluster_virus Influenza Virus Lifecycle cluster_drugs Antiviral Drug Targets Entry Virus Entry Replication Viral RNA Replication Entry->Replication Transcription Viral mRNA Synthesis Entry->Transcription Assembly Virus Assembly Replication->Assembly Transcription->Assembly Release Virus Release Assembly->Release Baloxavir Baloxavir Marboxil Baloxavir->Transcription Inhibits Cap-dependent Endonuclease Favipiravir Favipiravir Favipiravir->Replication Inhibits RNA-dependent RNA Polymerase Osc_Oseltamivir Osc-gcdi(P) / Oseltamivir Osc_Oseltamivir->Release Inhibits Neuraminidase

Caption: Mechanisms of action for different anti-influenza drugs.

Experimental Protocols

Standardized experimental protocols are essential for the reliable comparison of antiviral efficacy. The following is a generalized protocol for evaluating antiviral agents in a mouse model of influenza, based on common practices.

General In Vivo Efficacy Study Protocol in Mice
  • Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Virus Strains: Mouse-adapted influenza A or B virus strains (e.g., A/California/04/2009 (H1N1pdm), A/Mississippi/3/2001 (H1N1; H275Y)).

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5 x LD50) of the virus in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).

  • Treatment:

    • Osc-gcdi(P): Administered as a single oral gavage at a specified dose post-infection.

    • Oseltamivir: Administered orally twice daily for 5 days, starting 24 hours post-infection.

    • Favipiravir: Administered orally twice daily for 5 days at varying dosages.[3]

    • Baloxavir Marboxil: Administered as a single oral dose.

    • A placebo group receives the vehicle control.

  • Monitoring:

    • Survival: Monitored daily for 14 days.

    • Body Weight: Recorded daily for 14 days.

    • Viral Titer: On select days post-infection (e.g., day 3 and 5), a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers by plaque assay or TCID50 assay.

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Differences in body weight and viral titers are analyzed using appropriate statistical tests such as the t-test or ANOVA.

The workflow for a typical in vivo efficacy study is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Intranasal Infection Animal_Model->Infection Virus_Prep Prepare Virus Stock (e.g., H1N1pdm) Virus_Prep->Infection Treatment Antiviral Treatment (e.g., Osc-gcdi(P)) Infection->Treatment Monitoring Daily Monitoring (Survival, Weight) Treatment->Monitoring Data_Analysis Statistical Analysis Monitoring->Data_Analysis Viral_Titer Lung Viral Titer (Day 3 & 5) Viral_Titer->Data_Analysis Results Efficacy Evaluation Data_Analysis->Results

Caption: Generalized workflow for in vivo antiviral efficacy studies.

Conclusion

The available pre-clinical data suggests that Osc-gcdi(P) is a promising oral anti-influenza agent with potent activity against both wild-type and oseltamivir-resistant influenza strains. Its unique prodrug strategy offers the potential for improved patient compliance through a single-dose regimen. Direct comparative studies under identical experimental conditions are warranted to definitively establish its efficacy relative to other approved and investigational antiviral drugs. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the field of influenza therapeutics.

References

Safety Operating Guide

Proper Disposal of Osc-gcdi(P): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Novel Research Compound

Osc-gcdi(P), a novel prodrug of guanidino oseltamivir (B103847) carboxylate (GOC), is a significant compound in anti-influenza research. As a novel chemical entity, its full toxicological and environmental impact profile is not yet established. Therefore, it is imperative that researchers, scientists, and drug development professionals handle its disposal with the utmost care, adhering to stringent safety protocols to protect both laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), Osc-gcdi(P) should be treated as a hazardous chemical of unknown toxicity.

Chemical Profile of Osc-gcdi(P)

While a comprehensive safety profile is not yet available, published research provides some key chemical characteristics that can inform safe handling and disposal procedures.

PropertyValueSignificance for Disposal
Log P 1.10–1.62Indicates increased lipophilicity compared to the parent compound, GOC. This suggests it may have a greater affinity for organic materials and potentially bioaccumulate.
Log D7.4 0.46–1.01Reflects its distribution in a neutral pH environment, also indicating higher lipophilicity than GOC.
Stability at pH 2.0 Half-life of 94 minutesRelatively stable in acidic conditions, similar to those found in the stomach.
Stability at pH 6.5 Half-life of 88 minutesModerately stable in near-neutral conditions, similar to the duodenum.
Stability at pH 7.4 Half-life of 14.1 minutesLeast stable at physiological pH, suggesting it will degrade into its parent compound and other byproducts in neutral aqueous environments.

Experimental Protocols for Disposal

The following step-by-step guide outlines the recommended procedure for the proper disposal of Osc-gcdi(P) waste, treating it as a hazardous research chemical.

1. Waste Characterization and Segregation:

  • Assume Hazard: Treat all waste containing Osc-gcdi(P) (solid, liquid, and contaminated consumables) as hazardous.

  • Do Not Mix: Do not mix Osc-gcdi(P) waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[1]

  • Segregate by Form: Maintain separate, clearly labeled waste containers for solid and liquid forms of Osc-gcdi(P) waste.[1]

2. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable minimum).[2]

  • All handling of Osc-gcdi(P), especially during waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

3. Containerization of Waste:

  • Liquid Waste:

    • Collect all liquid waste containing Osc-gcdi(P) in a designated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).[1][3]

    • The container must be securely sealed.[1]

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

  • Solid Waste:

    • Collect all solid waste (e.g., contaminated vials, pipette tips, gloves, and absorbent paper) in a separate, clearly labeled, and sealable container.

    • For any sharps (needles, scalpels), use a designated sharps container.[4]

4. Labeling of Waste Containers:

  • Label all waste containers immediately upon adding the first piece of waste.[1]

  • The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Osc-gcdi(P) (Guanidino Oseltamivir Carboxylate Prodrug)".

    • The primary hazards (e.g., "Toxic," "Irritant," "Handle with Care - Novel Compound").

    • The date the waste was first added to the container.[5]

    • The name and contact information of the generating laboratory and principal investigator.[5]

5. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[1]

  • Keep waste containers closed at all times except when adding waste.[1]

6. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department.[1] Do not attempt to dispose of Osc-gcdi(P) waste through standard laboratory drains or regular trash.[2][3]

  • Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including the information from this guide and any internal data you have.[5]

  • Professional Disposal: The EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor, likely through high-temperature incineration, which is the preferred method for destroying pharmaceutical compounds.[6][7][8]

Disposal Workflow for Osc-gcdi(P)

G cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal start Generate Osc-gcdi(P) Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Form fume_hood->segregate liquid_waste Liquid Waste (e.g., solutions, solvents) segregate->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, gloves, tips) segregate->solid_waste Solid container_liquid Use Labeled, Leak-Proof Liquid Waste Container liquid_waste->container_liquid container_solid Use Labeled, Sealable Solid Waste Container solid_waste->container_solid labeling Label with: 'Hazardous Waste' Chemical Name Date & PI Info container_liquid->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment container_liquid->storage container_solid->labeling container_solid->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration (by licensed vendor) pickup->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of Osc-gcdi(P) waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.